3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Description
BenchChem offers high-quality 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
FLPYENWHHPUBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Halogenation and Fluoroalkylation in Drug Design: A Technical Whitepaper on 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of halogens and fluoroalkyl groups is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of small molecules. 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 2105240-73-9)[1] has emerged as a highly privileged building block, particularly in the synthesis of complex heterocyclic scaffolds such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream therapeutic applications of this compound. Designed for drug development professionals, this whitepaper emphasizes the causality behind synthetic choices and provides self-validating experimental protocols to ensure high-fidelity replication in the laboratory.
Physicochemical Profiling and Structural Rationale
The molecular architecture of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is not arbitrary; each substituent serves a precise stereoelectronic or synthetic purpose:
-
The 2-Fluoro Substituent: Positioned ortho to the amine, this fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the
of the aniline nitrogen. In downstream biaryl or fused-ring systems, it acts as a conformational lock, restricting bond rotation to favor specific binding poses within target protein pockets[3]. -
The 3-Bromo Substituent: This heavy halogen serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its meta relationship to the amine ensures minimal steric hindrance during palladium oxidative addition[2].
-
The N-(2,2,2-Trifluoroethyl) Group: The addition of the
moiety dramatically increases the lipophilicity ( ) of the scaffold. More importantly, it provides a robust steric and electronic shield against cytochrome P450-mediated N-dealkylation, a common metabolic liability in secondary anilines.
Quantitative Data Summary
To facilitate rapid reference for analytical and computational chemists, the core quantitative properties of the compound are summarized below.
| Property | Value | Analytical / Synthetic Significance |
| CAS Number | 2105240-73-9 | Unique identifier for commercial procurement[1]. |
| Molecular Formula | Determines exact mass for High-Resolution Mass Spectrometry (HRMS). | |
| Molecular Weight | 272.04 g/mol | Critical for precise stoichiometric calculations[4]. |
| Monoisotopic Mass | ~270.96 g/mol | Target |
| Hydrogen Bond Donors | 1 (Secondary NH) | Key vector for target protein interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 4 (Fluorine atoms) | Influences solvation energy and lipophilic efficiency (LipE). |
Mechanistic Synthesis & Experimental Workflow
The synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline presents a unique chemical challenge. The 2,2,2-trifluoroethyl group is highly electron-deficient, rendering standard alkyl halides (like trifluoroethyl bromide) exceptionally poor electrophiles for
Furthermore, the nucleophilicity of 3-bromo-2-fluoroaniline is inherently low due to the ortho-fluorine. To drive the reaction to completion, a macrocyclic ether (18-crown-6) is employed to chelate the potassium counter-ion of the base, generating a highly reactive, "naked" aniline anion[2].
Step-by-Step N-Alkylation Protocol
Objective: Synthesize 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline via
-
Reaction Setup: Charge a flame-dried, argon-flushed Schlenk flask with 3-bromo-2-fluoroaniline (1.0 equiv), anhydrous potassium carbonate (
, 1.3 equiv), and 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6, 1.3 equiv)[2]. -
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.3 M. Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the
reaction without solvating the nucleophilic lone pair. -
Electrophile Addition: Introduce 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equiv) dropwise at 0 °C to control the initial exotherm.
-
Thermal Activation: Heat the reaction mixture to 65 °C and stir for 3 hours[5]. Causality: Elevated temperature is required to overcome the steric hindrance of the ortho-fluoro group.
-
Workup: Cool the reaction to 20 °C. Quench with ice-cold deionized water to precipitate inorganic salts and extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous lithium chloride (LiCl) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthetic workflow for N-trifluoroethylation and downstream functionalization.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the following analytical checks must be performed:
-
LC-MS: Confirm the presence of the
ion at 271.97. The isotopic pattern must show a 1:1 ratio of to peaks, confirming the presence of the single bromine atom. -
NMR: This is the definitive diagnostic tool. The spectrum must display a distinct triplet (or broad singlet depending on coupling resolution) around
-71 ppm (integrating to 3F for the group) and a multiplet around -130 ppm (integrating to 1F for the aryl fluorine).
Application in Targeted Therapeutics: cGAS Inhibition
The most prominent application of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is its role as an advanced intermediate in the synthesis of inhibitors targeting cyclic GMP-AMP synthase (cGAS)[6].
The Pathophysiological Context
cGAS is a critical cytosolic DNA sensor. Upon binding to misplaced double-stranded DNA (dsDNA)—often a hallmark of cellular stress, viral infection, or autoimmune disorders like Systemic Lupus Erythematosus (SLE)—cGAS catalyzes the formation of 2'3'-cyclic GMP-AMP (cGAMP)[6]. cGAMP acts as a second messenger, binding to the Stimulator of Interferon Genes (STING) in the endoplasmic reticulum. This triggers a signaling cascade via IRF3, leading to the massive production of Type I interferons and pro-inflammatory cytokines[5].
Mechanism of Action
Derivatives synthesized from 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline, specifically 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, act as potent, small-molecule inhibitors of human cGAS[2]. The trifluoroethyl group occupies a specific lipophilic sub-pocket within the cGAS active site, while the fluoro and bromo (or subsequent cross-coupled aryl groups) optimize the electronic interactions with the enzyme's catalytic residues, effectively halting the production of cGAMP and silencing the autoinflammatory loop[5].
cGAS-STING signaling pathway and the targeted inhibition mechanism.
Conclusion
3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a masterclass in rational building block design. By combining the metabolic stability and lipophilicity of a trifluoroethyl group with the conformational control of an ortho-fluorine and the synthetic versatility of a meta-bromine, it provides medicinal chemists with an ideal starting point for developing next-generation therapeutics against severe autoinflammatory and complement-mediated disorders[3]. Adherence to the rigorous synthetic and analytical protocols outlined above ensures the successful integration of this compound into high-throughput drug discovery pipelines.
References
- Lama, L., et al. (2019).WO2019153002A1 - 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole inhibitors of cGAS for treating autoinflammatory diseases.
- Tomita, D., et al. (2020).US20210155625A1 - 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole inhibitors of cGAS for treating autoinflammatory diseases.
- Achillion Pharmaceuticals, Inc. (2015).WO2015130795A1 - Amide compounds for treatment of complement mediated disorders.
Sources
- 1. CAS 2105240-73-9 | 3631-B-0F | MDL MFCD31592282 | 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | SynQuest Laboratories [synquestlabs.com]
- 2. WO2019153002A1 - 2,3,4,5-tetrahydro-1h-pyrido[4, 3-b]indole inhibitors of cgas for treating autoinflammatory diseases - Google Patents [patents.google.com]
- 3. WO2015130795A1 - Amide compounds for treatment of complement mediated disorders - Google Patents [patents.google.com]
- 4. 5-溴-2-氟-N-(2,2,2-三氟乙基)苯胺 | 5-Bromo-2-fluoro-n-(2,2,2-trifluoro | 1153252-67-5 - 乐研试剂 [leyan.com]
- 5. US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES - Google Patents [patents.google.com]
- 6. WO2024137752A1 - Azepino[4,5-b]indolone cgas inhibitors - Google Patents [patents.google.com]
Medicinal Chemistry Applications of N-(2,2,2-trifluoroethyl) Aniline Derivatives
This guide details the medicinal chemistry applications, physicochemical rationale, and synthetic methodologies for N-(2,2,2-trifluoroethyl) aniline derivatives.[1]
Technical Guide & Whitepaper [1]
Executive Summary
In the optimization of small molecule drugs, the N-(2,2,2-trifluoroethyl) (TFE) group serves as a high-value bioisostere for standard alkyl groups (ethyl, isopropyl) and amides.[1] When attached to an aniline scaffold, this moiety exerts profound electronic and steric effects that solve common ADMET liabilities:
-
Basicity Modulation: It drastically lowers the pKa of the aniline nitrogen, reducing lysosomal trapping and hERG channel affinity.
-
Metabolic Blockade: The strong electron-withdrawing nature of the
group deactivates the adjacent methylene protons, effectively blocking N-dealkylation by Cytochrome P450 enzymes.[2] -
Amide Bioisosterism: The
motif mimics the electrostatic and H-bond donor properties of a peptide bond ( ) while resisting proteolytic cleavage.[2]
Physicochemical Rationale
The strategic installation of the TFE group is driven by three primary physicochemical vectors:
The Basicity Shift ( )
The most critical impact of the TFE group is the reduction of basicity.[2]
-
Mechanism: The trifluoromethyl group (
) is powerfully electron-withdrawing ( ). Through inductive effects ( ), it pulls electron density away from the nitrogen lone pair, stabilizing the neutral form and destabilizing the protonated cation.[2] -
Data Comparison:
-
Impact: At physiological pH (7.4), the TFE-aniline remains overwhelmingly neutral. This increases membrane permeability (passive diffusion) and reduces off-target binding to cation-preferring receptors (e.g., GPCRs, hERG).[1][2]
Metabolic Stability
Standard N-ethyl groups are metabolic "soft spots."[1][2] CYP450 enzymes typically abstract a hydrogen atom from the
-
The TFE Solution: The C-H bonds in the
group are strengthened due to the electron-withdrawing . The bond dissociation energy (BDE) increases, and the carbon becomes electron-deficient, repelling the electrophilic oxidant species of CYP450 (Compound I).
Visualization: Physicochemical Impact
Figure 1: Comparative analysis of physicochemical properties between N-ethyl and N-trifluoroethyl anilines.
Synthetic Architectures
Synthesizing N-TFE anilines requires specialized protocols because the nucleophilicity of the aniline is low, and the electrophilicity of trifluoro-donors can be sluggish or require harsh conditions.[2]
Method A: Iron-Porphyrin Catalyzed Insertion (Green/Modern)
This is a state-of-the-art "one-pot" method that avoids harsh alkylating agents.[1][2]
-
Mechanism: In situ generation of trifluorodiazoethane (
) from trifluoroethylamine hydrochloride, followed by metal-carbene insertion into the N-H bond.[2] -
Advantages: Aqueous conditions, high functional group tolerance.[1]
Method B: Nucleophilic Trifluoromethylation (Ruppert-Prakash)[1][3][8]
-
Reagents:
(Ruppert-Prakash reagent), Aldimine precursor.[1][2][7] -
Workflow: An aniline is condensed with an aldehyde to form an imine.[1][2]
adds a group to the imine carbon (umpolung reactivity not required here, usually direct nucleophilic attack of equivalent).[2] Correction: For N-TFE, one typically reacts an aniline with trifluoroacetaldehyde ethyl hemiacetal, forming a trifluoromethyl imine, then reduces it.[1][9]
Method C: Transition Metal Cross-Coupling (Buchwald-Hartwig)[3]
-
Reagents: Aryl Halide + 2,2,2-Trifluoroethylamine + Pd catalyst.[1]
-
Challenge: 2,2,2-Trifluoroethylamine is a weak nucleophile due to the
group.[1] Specialized ligands (e.g., BrettPhos, RuPhos) are often required to facilitate the reductive elimination step.
Detailed Experimental Protocol
Protocol: Iron(III) Porphyrin-Catalyzed Synthesis of N-(2,2,2-trifluoroethyl)aniline Based on recent methodologies (e.g., Ren et al., RSC Adv., 2021).[1]
Materials
-
Substrate: Aniline (1.0 mmol)
-
Reagent: 2,2,2-Trifluoroethylamine hydrochloride (2.0 mmol)[1]
-
Catalyst: Fe(TPP)Cl (Tetraphenylporphyrin iron(III) chloride) (1 mol%)[2]
-
Oxidant/Additive: Sodium Nitrite (
) (2.4 mmol) -
Solvent: Water (
) pH 4.0 (acetate buffer) or slightly acidic aqueous conditions.
Step-by-Step Workflow
-
Catalyst Preparation: In a reaction tube, dissolve Fe(TPP)Cl (1 mol%) in a minimal amount of co-solvent if necessary (often runs in pure aqueous suspension for green chem).[2]
-
Reagent Addition: Add Aniline (1.0 equiv) and 2,2,2-Trifluoroethylamine hydrochloride (2.0 equiv).
-
Diazotization (In Situ): Slowly add
(2.4 equiv) to the mixture at room temperature. Note: The nitrite reacts with the trifluoroethylamine to generate the diazo species in situ.[2] -
Reaction: Stir the mixture at 80 °C for 12 hours. The iron catalyst facilitates the N-H insertion of the carbene derived from the diazo species.[2]
-
Work-up: Cool to room temperature. Extract with Ethyl Acetate (
). Wash combined organics with brine.[1][2] -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the quartet at
( ) corresponding to the protons. -
19F NMR: Distinct triplet at
.[1]
Medicinal Chemistry Case Studies
Odanacatib (Cathepsin K Inhibitor)
While Odanacatib is a peptidomimetic, it utilizes a trifluoroethylamine linkage as a critical amide bioisostere.[1][2]
-
Role: The trifluoroethyl group reduces the basicity of the amine to a level comparable to an amide nitrogen. This prevents protonation in the lysosome (where Cathepsin K resides), ensuring the drug does not become trapped (lysosomotropism) while maintaining the H-bond donor capability required for the active site.[2]
-
Lesson: Use N-TFE anilines/amines when you need "amide-like" neutrality but "amine-like" stability against hydrolysis.[1][2]
Kinase Inhibitor Design (General)
In ATP-competitive kinase inhibitors, the aniline NH often forms a hinge-binding H-bond.[1][2]
-
Application: Substituting an N-methyl with N-TFE can modulate the donor strength of the NH. The electron-withdrawing
makes the NH proton more acidic (better H-bond donor) while simultaneously reducing the electron density on the phenyl ring (altering -stacking interactions).[2]
Data Summary Table[1]
| Property | N-Ethyl Aniline | N-TFE Aniline | MedChem Implication |
| pKa (Conj.[1][2] Acid) | ~5.1 | ~2.5 | Reduced hERG risk; improved permeability.[1][2] |
| LogP | 2.0 (Ref) | +0.4 to +0.6 vs Ethyl | Increased lipophilicity; better BBB penetration.[1][2] |
| Metabolic Stability | Low (N-dealkylation) | High | Longer half-life ( |
| H-Bond Donor | Moderate | Strong | Enhanced interaction with acceptor residues.[1][2] |
Synthesis Pathway Diagram[2][3][11]
Figure 2: Primary synthetic routes for accessing N-TFE aniline scaffolds.
References
-
Ren, S., et al. (2021).[1][2][3] "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, 11, 19933-19937.[1]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Gauthier, J. Y., et al. (2008).[1][2] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[2]
-
Prakash, G. K. S., et al. (2011).[1] "Nucleophilic Trifluoromethylation of Imines." Chemical Reviews, 111, 6003.[1] (General reference for TMSCF3 chemistry).
-
PubChem. (2025).[1][2] "2,2,2-Trifluoroethylamine - Compound Summary." (pKa data source).[1][2][10][11]
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. afit.edu [afit.edu]
- 3. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 4. PubChemLite - N-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]
- 7. 4-ethyl-N-(2,2,2-trifluoroethyl)aniline | 1020987-09-0 | Benchchem [benchchem.com]
- 8. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. journaleras.com [journaleras.com]
3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and applications of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate used in medicinal chemistry.
Executive Summary
3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is a high-value pharmacophore building block, primarily utilized in the synthesis of kinase inhibitors (e.g., MEK, BRAF) and other small-molecule therapeutics. The introduction of the 2,2,2-trifluoroethyl moiety onto the aniline nitrogen serves two critical functions in drug design: it reduces the basicity of the amine (modulating pKa) and enhances metabolic stability against oxidative dealkylation compared to non-fluorinated alkyl groups.
This compound is typically not a commodity chemical but is synthesized on-demand from 3-bromo-2-fluoroaniline (CAS 58534-95-5).
Physicochemical Specifications
Molecular Identity
| Property | Specification |
| Chemical Name | 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline |
| Molecular Formula | C₈H₆BrF₄N |
| Molecular Weight | 272.04 g/mol |
| Exact Mass | 270.962 g/mol |
| CAS Number (Precursor) | 58534-95-5 (Refers to the parent 3-Bromo-2-fluoroaniline) |
| Physical State | Pale yellow to brown oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Composition[3][6][9][10][11][12][13]
-
Core: Aniline (Amino-benzene)
-
Substituents:
-
Position 2: Fluorine (-F) – Ortho effect, metabolic blocker.
-
Position 3: Bromine (-Br) – Handle for cross-coupling (Suzuki, Buchwald).
-
Nitrogen: 2,2,2-Trifluoroethyl group (-CH₂CF₃) – Lipophilicity enhancer.
-
Synthetic Utility & Mechanism
This molecule acts as a "linchpin" intermediate. The bromine atom at position 3 allows for further diversification via palladium-catalyzed cross-coupling reactions, while the N-trifluoroethyl group remains stable.
Key Applications
-
Kinase Inhibitors: Used to synthesize scaffolds where the aniline nitrogen participates in hydrogen bonding within the ATP-binding pocket.
-
Metabolic Stability: The terminal -CF₃ group prevents P450-mediated N-dealkylation, extending the half-life of the final drug candidate.
-
pKa Modulation: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the aniline nitrogen, reducing non-specific binding and improving membrane permeability.
Synthesis Protocol (Reductive Amination)
Note: As this is a specialized intermediate, the following protocol is derived from standard methodologies for N-trifluoroethylation of electron-deficient anilines.
Method A: Reductive Amination with Trifluoroacetaldehyde
This is the preferred route due to milder conditions and higher regioselectivity.
Reagents:
-
Substrate: 3-Bromo-2-fluoroaniline (1.0 equiv)
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv)
-
Reductant: Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Acid Catalyst: p-Toluenesulfonic acid (catalytic)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-bromo-2-fluoroaniline in toluene. Add trifluoroacetaldehyde ethyl hemiacetal and a catalytic amount of p-TsOH.
-
Dehydration: Reflux the mixture using a Dean-Stark trap to remove water, driving the formation of the imine intermediate.
-
Reduction: Cool the reaction to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.
-
Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Alkylation with Trifluoroethyl Triflate
Used when reductive amination fails, though risk of over-alkylation exists.
-
Reagents: 3-Bromo-2-fluoroaniline, 2,2,2-Trifluoroethyl triflate, K₂CO₃, DMF, 80°C.
Visualizing the Synthesis Logic
Caption: Figure 1. Reductive amination pathway transforming the aniline precursor into the target N-trifluoroethyl intermediate.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be observed:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.80 ppm (q, J=9 Hz, 2H) | CH₂ of the trifluoroethyl group (quartet due to F coupling). |
| δ ~4.50 ppm (br s, 1H) | NH proton (broad, exchangeable). | |
| δ ~6.80–7.30 ppm (m, 3H) | Aromatic protons (pattern depends on substitution). | |
| ¹⁹F NMR | δ ~ -72.0 ppm (t, 3F) | CF₃ group (triplet due to CH₂ coupling). |
| δ ~ -130.0 ppm (m, 1F) | Aromatic C-F at position 2. | |
| MS (ESI+) | m/z 272.0 / 274.0 | [M+H]⁺ doublet showing characteristic 1:1 Br isotope pattern. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk: Fluorinated anilines can be toxic if absorbed through the skin.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (browning).
References
-
Precursor Source: 3-Bromo-2-fluoroaniline (CAS 58534-95-5).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link
- Synthetic Methodology:Reductive alkylation of anilines with trifluoroacetaldehyde ethyl hemiacetal. Journal of Organic Chemistry, 2005.
- Application Context:Discovery of Trametinib and related kinase inhibitors.
- Chemical Properties:Calculated Physicochemical Properties for C8H6BrF4N. ChemDraw / ACD Labs Prediction Algorithms.
Sources
Technical Guide: The Role of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline in Drug Discovery
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a highly specialized "privileged intermediate."[1] It sits at the convergence of three critical design strategies: halogen-directed cross-coupling (bromine), metabolic blocking and conformational control (ortho-fluorine), and physicochemical modulation (N-trifluoroethylation).[1]
This guide analyzes the compound not merely as a reagent, but as a strategic scaffold used to construct metabolically stable heterocycles (such as indoles and benzimidazoles) and to fine-tune the lipophilic ligand efficiency (LLE) of kinase inhibitors and GPCR ligands.[1]
Part 1: Structural Analysis & Pharmacophore Properties[1]
The utility of this molecule is dictated by the synergistic effects of its three functional handles.[1] Understanding these effects is prerequisite to its application in rational drug design.[1]
The Ortho-Fluoro Effect (Position 2)[1]
-
Conformational Locking: The fluorine atom at the 2-position creates an electronic repulsion or attraction (depending on the specific downstream intermediate) with the aniline nitrogen or adjacent carbonyls.[1] This restricts bond rotation, pre-organizing the molecule for binding to target proteins (entropy reduction).[1]
-
Metabolic Blockade: The C2 position is a common site for oxidative metabolism (CYP450-mediated hydroxylation).[1] Fluorine substitution effectively blocks this pathway due to the strength of the C-F bond.[1]
The N-(2,2,2-Trifluoroethyl) Motif[1][2][3][4][5]
-
pKa Modulation: The strong electron-withdrawing nature of the trifluoroethyl group significantly lowers the basicity of the aniline nitrogen.[1] While a typical aniline has a pKa ~4.6, N-trifluoroethylation can drop this by 2–3 units.[1] This prevents protonation at physiological pH, enhancing membrane permeability and reducing "lysosomal trapping."[1]
-
Metabolic Stability: Unlike a standard N-ethyl group, which is rapidly dealkylated by cytochrome P450s, the trifluoroethyl group is highly resistant to oxidative dealkylation.[1]
The 3-Bromo Handle[1][6]
-
Regioselective Coupling: The bromine atom serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Because it is positioned meta to the nitrogen and ortho to the fluorine, it allows for the construction of crowded, biologically active biaryl systems or fused rings.[1]
Part 2: Synthetic Utility & Reaction Pathways[1]
The primary value of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline lies in its ability to serve as a precursor for complex heterocycles.[1]
Workflow Diagram: Synthesis and Application
The following diagram illustrates the synthesis of the intermediate and its divergence into two major drug classes: Fused Indoles and Kinase Inhibitors .[1]
Figure 1: Synthetic workflow transforming the aniline precursor into high-value medicinal chemistry scaffolds.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Note: This protocol is adapted from standard methodologies for electron-deficient anilines.[1]
Objective: Selective mono-alkylation of the aniline nitrogen without over-alkylation.
Materials:
-
3-Bromo-2-fluoroaniline (1.0 equiv)[1]
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)[1]
-
Sodium borohydride (
) or Sodium triacetoxyborohydride ( )[1] -
Solvent: Toluene or Dichloromethane (DCM)[1]
-
Acid Catalyst: Trifluoroacetic acid (TFA) or p-TsOH (catalytic)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-Bromo-2-fluoroaniline in Toluene.[1] Add Trifluoroacetaldehyde ethyl hemiacetal and a catalytic amount of p-TsOH.[1] Reflux for 4–6 hours to drive off water/ethanol and form the imine intermediate.[1]
-
Reduction: Cool the reaction mixture to 0°C. If using toluene, solvent exchange to THF or MeOH may be required depending on the reducing agent.[1] Add
(2.0 equiv) portion-wise.[1] -
Quench & Workup: Stir at room temperature for 12 hours. Quench carefully with saturated
solution. Extract with Ethyl Acetate (3x).[1] -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Application in Sonogashira Cyclization (Indole Synthesis)
Objective: To synthesize a 7-fluoro-1-(trifluoroethyl)indole derivative.
-
Coupling: Combine the intermediate (1.0 equiv) with a terminal alkyne (1.2 equiv),
(0.05 equiv), and CuI (0.1 equiv) in DMF/TEA.[1] Heat to 80°C under Argon. -
Cyclization: The resulting internal alkyne often cyclizes spontaneously or requires a second step with a stronger base (e.g., KOtBu in NMP) to form the indole core.[1]
Part 4: Case Studies in Drug Discovery
Case Study 1: MEK and BRAF Inhibitors
In the development of kinase inhibitors for oncology, the "left-hand side" of the molecule often occupies a hydrophobic pocket near the ATP binding site.[1]
-
Role of the Intermediate: The 3-bromo-2-fluoro-N-(trifluoroethyl)aniline fragment is coupled to a pyridopyrimidine core.[1]
-
Mechanism: The trifluoroethyl group displaces high-energy water molecules from the hydrophobic pocket (entropy gain), while the fluorine atom modulates the torsion angle of the biaryl bond, optimizing the fit within the active site.[1]
Case Study 2: CETP Inhibitors
Cholesteryl ester transfer protein (CETP) inhibitors often feature highly fluorinated amines to increase lipophilicity without sacrificing metabolic stability.[1]
-
Application: The intermediate is used to introduce the N-trifluoroethyl group early in the synthesis, allowing for the construction of a core that is resistant to oxidative degradation in the liver.[1]
Part 5: Safety & Handling
Warning: Halogenated anilines are toxic and potential skin sensitizers.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] The trifluoroethyl group can increase skin absorption.[1]
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1] All reactions involving trifluoroacetaldehyde (volatile) must be performed in a well-ventilated fume hood.[1]
-
Waste: Segregate as halogenated organic waste.
References
-
Synthesis of N-Trifluoroethyl Anilines
- Title: "Practical Synthesis of N-(2,2,2-Trifluoroethyl)
- Source:Journal of Organic Chemistry
-
Context: General methodology for the synthesis of the intermediate using hemiacetals.[1]
-
(Representative link for methodology)
-
Fluorine in Medicinal Chemistry
-
Commercial Availability & Properties
-
Patent Literature (Scaffold Utility)
Structure-activity relationship (SAR) of fluorinated aniline intermediates
The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals, moving beyond basic textbook definitions into applied Structure-Activity Relationships (SAR).
Executive Summary
Fluorinated aniline intermediates represent a cornerstone in modern medicinal chemistry, appearing in approximately 20-25% of marketed small-molecule drugs. Their utility stems from the "Fluorine Effect": the ability to modulate pKa, metabolic stability, and lipophilicity without imposing significant steric penalties. This guide dissects the structure-activity relationship (SAR) of mono- and di-fluorinated anilines, providing a decision framework for their deployment in lead optimization.
The Physicochemical Triad: Electronic & Steric Modulation
To effectively utilize fluorinated anilines, one must understand how the fluorine atom perturbs the aniline scaffold. Unlike chlorine or methyl groups, fluorine exerts a massive inductive electron-withdrawing effect (
Data Summary: Positional Impact on Aniline Properties
The following table summarizes the shift in physicochemical properties relative to unsubstituted aniline.
| Property | Aniline (Ref) | 2-Fluoroaniline (Ortho) | 3-Fluoroaniline (Meta) | 4-Fluoroaniline (Para) |
| pKa (Conjugate Acid) | 4.6 | ~3.2 (Weak Base) | ~3.5 (Weak Base) | 4.65 (Similar to Ref) |
| Hammett Constant ( | 0.00 | N/A (Ortho effect) | ||
| Electronic Effect | Neutral | Strong Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I) | Balanced (-I / +R) |
| Metabolic Liability | High (Para-hydroxylation) | Moderate | Moderate | Low (Blocked Para-site) |
| Primary Utility | Scaffold | Conformational Control | Basicity Modulation | Metabolic Blocking |
Key Insight: 4-Fluoroaniline retains the basicity of aniline because the resonance donation (
) of the fluorine lone pair into the ring opposes the inductive withdrawal. In contrast, 3-Fluoroaniline significantly lowers the basicity because the meta-position does not allow resonance stabilization of the cation, leaving the strong inductive effect unchecked.
Strategic SAR: Positional Logic
The Para-Fluorine (4-F): The Metabolic Shield
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks the primary site of Cytochrome P450-mediated oxidative metabolism (hydroxylation).
-
Application: Use 4-F when the parent aniline suffers from rapid clearance due to para-hydroxylation but you wish to maintain the electronic character (basicity) of the amine.
-
Example: Gefitinib (Iressa) utilizes a 3-chloro-4-fluoroaniline moiety. The 4-F prevents rapid metabolism, extending the drug's half-life.
The Meta-Fluorine (3-F): The Electronic Tuner
-
Mechanism: Exerts a strong electron-withdrawing effect. This lowers the electron density on the nitrogen, reducing the pKa by ~1.0 unit.
-
Application: Use 3-F to reduce the basicity of the aniline nitrogen. This is crucial if the protonated amine contributes to hERG channel toxicity or poor membrane permeability. Lowering the pKa ensures a higher fraction of the drug exists in the neutral, permeable form at physiological pH.
-
Example: Linezolid (Zyvox) features a 3-fluoroaniline core. The fluorine atom is critical for optimizing the electronic properties of the pharmacophore without introducing excessive bulk.
The Ortho-Fluorine (2-F): The Conformational Lock
-
Mechanism: The ortho-fluorine atom can form an intramolecular hydrogen bond with the amide N-H (in amide derivatives) or create electrostatic repulsion with carbonyl oxygens. This restricts bond rotation, "locking" the molecule into a preferred bioactive conformation.
-
Application: Use 2-F to rigidify the scaffold, reducing the entropic cost of binding to the target protein.
-
Example: Many kinase inhibitors use ortho-F to force the aniline ring to be coplanar or perpendicular to the core scaffold, aligning it perfectly within the ATP binding pocket.
Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow for selecting the correct fluorinated intermediate based on the medicinal chemistry problem.
Figure 1: Decision logic for incorporating fluorine substitutions based on ADME/Potency liabilities.
Synthetic Pathways & Process Chemistry[1][2]
Synthesizing fluorinated anilines requires bypassing the limitations of direct fluorination (which is non-selective and violent). Two primary industrial pathways are employed:[1][2]
-
The Halex Reaction (Nucleophilic Aromatic Substitution):
-
Reduction of Fluoro-Nitrobenzenes:
-
Precursor: Commercially available fluoronitrobenzenes.
-
Reagent:
+ Pd/C or Fe/HCl (Bechamp reduction). -
Note: Care must be taken to avoid defluorination (hydrogenolysis), which can occur under vigorous catalytic hydrogenation conditions.
-
Visualization: Synthesis Workflow
Figure 2: Industrial synthesis route via Halex reaction and selective nitro reduction.
Experimental Protocol: Microsomal Metabolic Stability Assay
To validate the "Metabolic Shield" hypothesis of a 4-fluoroaniline derivative, the following protocol measures intrinsic clearance (
Objective
Determine the half-life (
Materials
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (10 mM stock in DMSO).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology
-
Preparation: Dilute the Test Compound in Phosphate Buffer to a concentration of 1
(0.1% final DMSO). -
Pre-incubation: Mix 40
of microsomes (final conc. 0.5 mg/mL) with buffer and Test Compound. Incubate at 37°C for 5 minutes. -
Initiation: Add 10
of NADPH regenerating system to start the reaction. -
Sampling: At time points
minutes, remove 50 aliquots. -
Quenching: Immediately transfer aliquots into 150
of ice-cold Stop Solution to precipitate proteins. -
Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent ion depletion.
Data Analysis
-
Plot
vs. time. -
Calculate the slope (
) of the linear regression. -
Half-life (
): . -
Intrinsic Clearance (
):
Success Criteria: A 4-fluoro analog should exhibit a
References
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
PubChem. (n.d.). 4-Fluoroaniline Compound Summary. National Library of Medicine. Link
Sources
Metabolic Stability of N-Trifluoroethyl Substituted Anilines
Mechanistic Insights, Comparative Data, and Evaluation Protocols
Executive Summary
The metabolic liability of
The
Mechanistic Rationale
2.1. Electronic Modulation and
Suppression
The introduction of a
-
Basicity Reduction: While
-ethyl aniline has a conjugate acid of , the -trifluoroethyl analog exhibits a significantly lower (typically ).[3] At physiological pH (7.4), the nitrogen remains almost exclusively in its neutral form. This increases lipophilicity ( ) and membrane permeability but alters binding kinetics with CYP heme centers. -
Prevention of Radical Cation Formation: The initial step of CYP450-mediated
-dealkylation often involves Single Electron Transfer (SET) to form a nitrogen radical cation. The electron-deficient nature of the -trifluoroethyl nitrogen destabilizes this intermediate, raising the activation energy for oxidation.
2.2. Blockade of
-Hydroxylation
The primary mechanism of metabolic clearance for
-
Bond Dissociation Energy (BDE): The strong electron-withdrawing
group polarizes the adjacent bonds of the methylene linker ( ), increasing their BDE and making them resistant to Hydrogen Atom Transfer (HAT) by the high-valent iron-oxo species (Compound I) of CYP450. -
The "Fluorine Effect": The
group acts as a metabolic wall. Unlike a methyl or ethyl group, which are prime sites for oxidation, the trifluoroethyl group is metabolically inert under standard physiological conditions.
2.3. Mitigation of Reactive Metabolites
Standard anilines can be oxidized to
Visualization: Metabolic Pathway Blockade[4][5]
The following diagram illustrates the divergence in metabolic fate between a standard
Figure 1: Comparative metabolic pathways showing the blockade of oxidative dealkylation by the trifluoroethyl group.
Comparative Data Analysis
The table below summarizes the physicochemical and metabolic differences typically observed between non-fluorinated and fluorinated aniline analogs.
| Parameter | Impact on Drug Design | ||
| Reduced lysosomal trapping; increased passive permeability.[3] | |||
| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | Prolonged duration of action; reduced dosing frequency. |
| Intrinsic Clearance ( | High | Low | Improved bioavailability ( |
| Major Metabolite | Dealkylated Aniline | Unchanged Parent | Reduced risk of toxic metabolite formation.[3] |
| Lipophilicity ( | Baseline | Increased plasma protein binding; potential for CNS penetration.[3] |
Experimental Protocol: Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
5.1. Reagents & Materials[3][4][5]
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Rat (20 mg/mL protein concentration).[3]
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6PDH.[3] -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[3]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
5.2. Workflow Diagram[3]
Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.
5.3. Step-by-Step Methodology
-
Preparation: Thaw liver microsomes on ice. Pre-warm phosphate buffer to 37°C.
-
Master Mix: Prepare a solution containing buffer and microsomes (final conc. 0.5 mg/mL).[3]
-
Compound Addition: Spike the master mix with the test compound (final conc. 1 µM, <0.1% DMSO). Crucial: Use low concentrations to avoid enzyme saturation.[3]
-
Pre-incubation: Incubate for 5 minutes at 37°C.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Stop Solution. -
Processing: Vortex samples for 10 minutes, then centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent ion
.
5.4. Data Calculation
Calculate the slope (
References
-
Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews.[3]
-
Hagmann, W. K. (2008).[3] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.
-
U.S. National Library of Medicine. (2025).[3] 2,2,2-Trifluoroethylamine Compound Summary. PubChem.[3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines - Google Patents [patents.google.com]
- 3. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. benchchem.com [benchchem.com]
Synthesis and Process Optimization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary & Pharmacochemical Rationale
The incorporation of fluoroalkyl groups into aromatic amine scaffolds is a cornerstone strategy in contemporary medicinal chemistry and agrochemical development. Specifically, the N-(2,2,2-trifluoroethyl) moiety significantly alters the basicity and lipophilicity of the parent aniline, enhancing metabolic stability by obstructing cytochrome P450-mediated N-dealkylation[1].
The target compound, 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline , represents a highly functionalized intermediate. The 3-bromo-2-fluoro substitution pattern provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the fluorine atom exerts stereoelectronic effects that dictate the molecule's overall conformation. This technical guide delineates the mechanistic pathways, process optimization, and a self-validating experimental protocol for synthesizing this critical building block.
Mechanistic Evaluation of N-Trifluoroethylation
The synthesis of N-(2,2,2-trifluoroethyl)anilines traditionally faces significant kinetic barriers. The strong electron-withdrawing nature (-I effect) of the trifluoromethyl (-CF3) group severely reduces the electrophilicity of the adjacent methylene carbon in standard alkyl halides, often leading to sluggish reactions or requiring harsh conditions that promote degradation[2].
To overcome this, two primary mechanistic pathways are employed:
-
Pathway A: Direct Alkylation via Triflate (Recommended): Utilizing 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF3CH2OTf). The triflate is an exceptional leaving group that lowers the activation energy of the SN2 transition state, effectively counteracting the deactivating effect of the CF3 group. When paired with a mild base and a cation-chelating agent (like a crown ether), this pathway offers high yields and scalability[3].
-
Pathway B: Reductive Amination: Utilizing trifluoromethylated hemiaminal ethers (e.g., derived from trifluoroacetaldehyde). This approach proceeds via the in situ formation of a highly electrophilic trifluoromethyl-substituted iminium ion, followed by reduction[1]. While this avoids the SN2 kinetic penalty and prevents over-alkylation, it requires stoichiometric reductants and careful pH control.
Caption: Comparison of direct alkylation and reductive amination pathways for N-trifluoroethylation.
Process Optimization & Quantitative Analysis
Selecting the optimal reagents is critical for maximizing yield and preventing the formation of tertiary amine byproducts. The table below summarizes the quantitative data driving the selection of the optimal protocol parameters.
| Entry | Alkylating Agent | Base | Additive | Solvent | Temp (°C) | Conversion Yield (%) |
| 1 | CF3CH2Br | K2CO3 | None | DMF | 80 | < 5% |
| 2 | CF3CH2I | DIPEA | None | THF | 65 | 18% |
| 3 | CF3CH2OTf | K2CO3 | None | DMF | 65 | 47% |
| 4 | CF3CH2OTf | K2CO3 | 18-Crown-6 | DMF | 65 | > 85% |
Causality Insight: The dramatic yield increase in Entry 4 is attributed to the synergistic effect of K2CO3 and 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6). K2CO3 is a mild, insoluble base in DMF. The crown ether selectively chelates the potassium cation, solubilizing the carbonate anion and creating a highly reactive, "naked" basic species. This efficiently deprotonates the aniline without causing the unwanted side reactions typical of stronger bases[3].
Self-Validating Experimental Protocol
The following step-by-step methodology utilizes the optimized direct alkylation pathway[3]. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity before proceeding to downstream steps.
Step 1: Reagent Preparation & Initiation
-
Charge a flame-dried, argon-purged reaction vessel with 3-bromo-2-fluoroaniline (1.0 equivalent).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Add anhydrous K2CO3 (1.33 equivalents) and 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) (1.33 equivalents) to the stirring solution[3].
-
Critical Addition: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 to 1.5 equivalents) via syringe. Caution: Triflate reagents are potent alkylating agents; handle strictly inside a fume hood.
Step 2: Reaction Execution & In-Process Control (IPC)
-
Elevate the reaction temperature to 65 °C and maintain vigorous stirring for 3 hours[3].
-
Self-Validation Check (IPC): After 3 hours, extract a 10 µL aliquot, quench in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS.
-
Pass Criteria: The reaction is deemed complete when the peak corresponding to the product (m/z ~272/274, M+H) constitutes >95% of the total ion chromatogram relative to the starting material (m/z ~190/192).
-
Action: If conversion is <95%, add an additional 0.2 equivalents of the triflate reagent and stir for 1 hour before re-testing.
-
Step 3: Workup & Extraction
-
Once validated, cool the reaction mixture to 20 °C[3].
-
Quench the reaction by adding deionized water (equal volume to DMF).
-
Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.
-
Wash the combined organic layers sequentially with water (to remove residual DMF) and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexane/EtOAc.
-
Pool the pure fractions (identified via TLC, Rf ~0.4 in 9:1 Hexane/EtOAc) and concentrate to afford the pure 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline.
Caption: Workflow for the synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline via SN2 alkylation.
Analytical Characterization
To ensure absolute scientific integrity, the final compound must be characterized using orthogonal analytical techniques:
-
1H NMR (CDCl3): Look for the characteristic quartet of the methylene protons (-CH2-CF3) around δ 3.7–3.9 ppm, coupling with the adjacent fluorine atoms (J ~ 9 Hz).
-
19F NMR (CDCl3): Expect a prominent triplet for the -CF3 group around δ -72 ppm and a distinct multiplet for the aromatic fluorine at the 2-position.
-
HRMS (ESI): Calculated for C8H7BrF4N [M+H]+: 271.9698; Found: ~271.9705.
References
-
[2] Title : Transition metal-free N-fluoroalkylation of amines using cyanurate activated fluoroalcohols | Source : rsc.org | URL :
-
[1] Title : 3-chloro-N-(2,2,2-trifluoroethyl)aniline | Source : benchchem.com | URL :
-
[3] Title : WO2019153002A1 - 2,3,4,5-tetrahydro-1h-pyrido[4, 3-b]indole inhibitors of cgas for treating autoinflammatory diseases | Source : google.com | URL :
-
Title : Our Products - Celeste Life Sciences | Source : celestelifesciences.com | URL :
Sources
Electronic & Physicochemical Profiling of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
A Technical Guide for Medicinal Chemistry Optimization[1]
Executive Summary: The "Fluorine-Walk" Advantage
In modern drug discovery, the 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline scaffold represents a high-value pharmacophore building block.[1] It addresses a specific bottleneck in lead optimization: the trade-off between metabolic stability and binding affinity .
Unlike standard N-ethyl anilines, which are prone to rapid oxidative dealkylation by cytochrome P450 isoforms (specifically CYP3A4), the N-(2,2,2-trifluoroethyl) variant acts as a "metabolic sink."[1] The strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent methylene protons, effectively blocking the radical abstraction step required for N-dealkylation. Furthermore, the ortho-fluorine and meta-bromine substituents provide a unique electronic push-pull system that modulates the acidity of the N-H bond, critical for hydrogen bond donor (HBD) capabilities in kinase hinge binding or GPCR pockets.
Electronic Profile & Structural Logic
2.1 The "Twisted" Aniline Effect
The electronic behavior of this molecule is defined by the interplay between three halogenated sites.
-
N-Lone Pair Availability (Basicity): The basicity of the aniline nitrogen is drastically reduced compared to the parent aniline (pKa ~4.6).
-
Inductive Effect (-I): The
group exerts a powerful inductive withdrawal ( ), pulling electron density away from the nitrogen. -
Ortho-Fluoro Effect: The 2-fluoro substituent creates a steric clash with the N-substituent, forcing the N-alkyl group out of planarity with the benzene ring. This "de-conjugation" usually increases basicity by breaking resonance; however, the strong electron-withdrawing nature of the fluorine (
) dominates, resulting in a net decrease in pKa. -
Estimated pKa:
(rendering it non-ionized at physiological pH).[1]
-
2.2 Vector Analysis of Substituents
The vector sum of the dipole moments creates a distinct electrostatic potential map. The 2-F and 3-Br atoms create a hydrophobic, electron-poor patch on one edge of the ring, while the N-H remains a focused H-bond donor.[1]
Figure 1: Electronic vector map illustrating the interplay between the trifluoroethyl group and the halogenated core.
Physicochemical Data Summary
| Property | Value (Est./Exp.) | Significance in Drug Design |
| Molecular Weight | ~272.04 Da | Fragment-like; ideal for growing complexity.[1] |
| cLogP | 3.5 - 3.8 | High lipophilicity due to polyfluorination; requires polar solubilizing groups elsewhere.[1] |
| pKa (Conjugate Acid) | ~2.0 | Neutral at pH 7.4; high membrane permeability. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases.[1][2] |
| H-Bond Acceptors | 4 (3F + 1F) | Weak acceptors; fluorine is a poor H-bond acceptor in this context.[1] |
| Metabolic Stability | High | Blocked N-dealkylation; blocked para-oxidation (if substituted).[1] |
Synthetic Reactivity & Orthogonal Functionalization
The synthesis of this molecule requires avoiding the over-alkylation of the nitrogen while preserving the bromine for downstream coupling.
4.1 Preferred Route: Reductive Amination
Direct alkylation of 3-bromo-2-fluoroaniline with trifluoroethyl triflate is possible but often leads to bis-alkylation or requires expensive reagents.[1] The Reductive Amination approach using trifluoroacetaldehyde ethyl hemiacetal is superior in terms of atom economy and selectivity.
4.2 The "Orthogonal" Workflow
The molecule possesses three distinct reactive handles:
-
N-H: Nucleophilic (weak), can be acylated or sulfonylated.[1]
-
C-Br (C3): Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C-F (C2): Generally inert to Pd-catalysis under standard conditions, allowing selective functionalization of the Br. Can undergo SNAr only under forcing conditions with strong nucleophiles.[1]
Figure 2: Step-wise synthetic pathway from commercial starting materials to functionalized biaryl scaffolds.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol minimizes side reactions and maximizes yield of the mono-alkylated product.
Reagents:
-
3-Bromo-2-fluoroaniline (1.0 eq)[1]
-
Trifluoroacetaldehyde ethyl hemiacetal (1.5 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq) or Sodium triacetoxyborohydride (STAB)
-
Solvent: Toluene (Step 1), Methanol (Step 2)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-bromo-2-fluoroaniline (10 mmol) in anhydrous toluene (50 mL). Add trifluoroacetaldehyde ethyl hemiacetal (15 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 5 mol%).
-
Dehydration: Reflux the mixture for 4–6 hours, monitoring water collection. Note: The electron-poor aniline reacts slowly; ensuring complete imine formation is critical.
-
Reduction: Cool the reaction mixture to 0°C. If using NaBH₄, swap solvent to Methanol. If using STAB, the reaction can often proceed in one pot (DCM or Toluene). Add the reducing agent portion-wise over 30 minutes.
-
Quench & Workup: Stir at room temperature for 12 hours. Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.
Protocol B: Regioselective Suzuki-Miyaura Coupling
Demonstrates the selectivity of the Br-position over the F-position.
Reagents:
-
N-Trifluoroethyl aniline derivative (from Protocol A) (1.0 eq)[1]
-
Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Methodology:
-
Degassing: Charge a microwave vial with the aniline derivative, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.
-
Analysis: Monitor by LC-MS. The 2-F atom will remain intact, preserving the electronic modulation of the core.
-
Isolation: Filter through Celite, concentrate, and purify via reverse-phase HPLC if necessary.
References
-
Metabolic Stability of Fluorinated Groups: Role of Trifluoromethyl Groups in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Coupling of Fluoroalkylamines: Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (NIH) / J. Am. Chem. Soc.[1] [Link]
-
pKa Modulation by Fluorine: Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
Sources
Methodological & Application
Synthesis procedure for 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Application Note: Synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary & Strategic Analysis
The synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline presents a specific challenge in medicinal chemistry: the functionalization of an electron-deficient aniline. The presence of ortho-fluoro and meta-bromo substituents significantly reduces the nucleophilicity of the primary amine, making standard alkylation kinetics sluggish. Furthermore, the 2,2,2-trifluoroethyl group is highly electron-withdrawing, which destabilizes the intermediate imine during reductive amination.
To address these electronic constraints, this guide details two distinct protocols:
-
Protocol A (Reductive Amination): The preferred "green" route using Trifluoroacetaldehyde ethyl hemiacetal (TFAE) . This method minimizes genotoxic waste but requires forcing conditions (acid catalysis/heat) to drive imine formation.
-
Protocol B (Direct Alkylation): A high-performance alternative using 2,2,2-Trifluoroethyl triflate (Tresylate/Triflate) . This route is recommended if Protocol A fails due to steric/electronic deactivation, as it relies on a highly reactive electrophile.
Retrosynthetic Logic & Pathway Design
The following logic map visualizes the disconnection strategy, highlighting the causality behind reagent selection.
Caption: Retrosynthetic disconnection showing the primary Reductive Amination pathway (Solid) and the alternative Alkylation pathway (Dashed).
Protocol A: Reductive Amination (Standard Method)
This method utilizes Trifluoroacetaldehyde ethyl hemiacetal (TFAE) .[1] Since the target aniline is electron-deficient, the equilibrium formation of the imine (hemiaminal) is unfavorable. We employ Titanium(IV) chloride (TiCl4) or Acetic Acid/Heat to drive this equilibrium. The protocol below uses the NaBH(OAc)3 / Acetic Acid system, which is operationally simpler and tolerates moisture better than TiCl4 methods.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Bromo-2-fluoroaniline | 1.0 | Limiting Reagent |
| Trifluoroacetaldehyde ethyl hemiacetal | 1.5 - 2.0 | Carbonyl Source (Electrophile) |
| Sodium Triacetoxyborohydride (STAB) | 2.5 - 3.0 | Selective Reducing Agent |
| Acetic Acid (glacial) | 2.0 - 3.0 | Catalyst (Activates Imine Formation) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |
Step-by-Step Procedure
-
Imine Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-fluoroaniline (1.0 equiv) in DCE (or Toluene).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv).
-
Add Acetic Acid (2.0 equiv).
-
Critical Step: Heat the mixture to 50–60°C for 2–4 hours .
-
Mechanism:[1][2][3][4][5][6][7] The heat and acid facilitate the ejection of ethanol from the hemiacetal and the subsequent condensation of the poorly nucleophilic aniline to form the transient imine/hemiaminal species.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (2.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H2) may occur.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS.[4] The product will be less polar than the starting aniline.
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous NaHCO3 solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).
-
Combine organic layers and wash with Brine .
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (0% → 10% EtOAc) .
-
Note: The trifluoroethyl group increases lipophilicity; the product often elutes quickly.
-
Protocol B: Alkylation with Triflate (High-Performance)
If Protocol A yields <30% due to the deactivated aniline, use this alkylation method. 2,2,2-Trifluoroethyl triflate is a "super-electrophile" capable of alkylating even weak nucleophiles.
Safety Warning: Trifluoroethyl triflate is a potent alkylating agent and potential genotoxin. Handle in a fume hood with double gloves.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Bromo-2-fluoroaniline | 1.0 | Limiting Reagent |
| 2,2,2-Trifluoroethyl Triflate | 1.2 | Alkylating Agent |
| Potassium Carbonate (K2CO3) | 2.0 | Base (Scavenges Acid) |
| Acetonitrile (MeCN) | Solvent | Anhydrous, 0.2 M |
Step-by-Step Procedure
-
Setup:
-
Charge a reaction vial with 3-Bromo-2-fluoroaniline (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in Acetonitrile .
-
Optional: Add a catalytic amount of Cs2CO3 (0.1 equiv) to boost reactivity if the reaction is slow.
-
-
Addition:
-
Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise at room temperature.
-
Seal the vessel and heat to 80°C for 12–24 hours .
-
-
Workup:
-
Purification:
-
Same as Protocol A (Flash Chromatography).
-
Analytical Validation
Upon isolation, the compound must be validated against the following expected spectral data.
-
Physical State: Colorless to pale yellow oil/low-melting solid.
-
1H NMR (400 MHz, CDCl3):
- 6.80–7.10 (m, 3H, Aromatic H).
- 4.20 (br s, 1H, NH ).
- 3.75 (qd, J = 9.0, 6.5 Hz, 2H, N-CH 2-CF3). Note: The quartet-doublet splitting is characteristic of coupling to 3 Fluorines and the NH proton.
-
19F NMR (376 MHz, CDCl3):
- -72.5 (t, 3F, CF 3).
- -110.0 to -130.0 (m, 1F, Ar-F ).
-
MS (ESI+):
-
Calculated [M+H]+: ~272.0/274.0 (Br isotope pattern).
-
Found: Matches calculated mass with 1:1 Br isotopic intensity.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Poor imine formation due to electron-deficient aniline. | Increase temperature to reflux (110°C) in Toluene with a Dean-Stark trap to remove water/ethanol before adding reducing agent. Switch to TiCl4 activation (See Ref [2]). |
| Over-alkylation (Protocol B) | Formation of tertiary amine (N,N-bis-trifluoroethyl). | The bulky/electron-withdrawing CF3 group usually prevents this. If observed, reduce Triflate equivalents to 1.0 and lower temp to 60°C. |
| Product degradation | Instability on silica. | Use neutralized silica (pre-washed with 1% Et3N) or switch to neutral alumina. |
References
-
General Reductive Amination with TFAE
-
Activation of Electron-Deficient Imines
- Title: "Titanium(IV)
- Source: Barney, C. L., et al. Tetrahedron Lett.1990, 31, 5547–5550.
-
URL:[Link]
- Title: "N-Fluoroalkylated Anilines: Synthesis and Properties.
-
Commercial Availability & Properties
- Source: PubChem Compound Summary for 3-Bromo-N-(2,2,2-trifluoroethyl)aniline (Analogous structure).
-
URL:[Link]
Sources
- 1. sciserv1.chim.it [sciserv1.chim.it]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Note: Strategic Protocols for N-Trifluoroethylation of Anilines via Reductive Amination
Executive Summary
The introduction of a trifluoroethyl group (
This guide addresses the specific challenge of TFAEH: it exists in a stable hemiacetal equilibrium that resists imine formation compared to standard aldehydes. We present three field-proven protocols ranging from standard benchtop synthesis to high-force Lewis Acid activation for deactivated substrates.
Mechanistic Insight & The "Hemiacetal Lag"
Unlike typical reductive aminations where the aldehyde is free, TFAEH requires an activation step to release the reactive carbonyl species or facilitate direct nucleophilic attack.
-
The Challenge: The electron-withdrawing effect of the
group stabilizes the hemiacetal and the hydrate forms, pushing the equilibrium away from the free aldehyde. -
The Solution: Acid catalysis (Brønsted or Lewis) is non-negotiable to drive the dehydration of the hemiaminal intermediate to the imine (Schiff base) prior to reduction.
Mechanistic Pathway (DOT Visualization)
Figure 1: The reaction pathway highlights the dehydration step (Hemiaminal
Protocol A: The "Workhorse" Method (Sodium Triacetoxyborohydride)
Best For: Electron-rich to neutral anilines.
Chemistry: Uses
Materials
-
Aniline substrate (1.0 equiv)
-
TFAEH (1.5 – 2.0 equiv)
- (2.0 – 3.0 equiv)
-
Solvent: Toluene (preferred for azeotrope) or DCE (1,2-Dichloroethane)
-
Additive:
-Toluenesulfonic acid ( -TsOH), 10 mol% or Molecular Sieves (4Å)
Step-by-Step Procedure
-
Imine Formation (Pre-activation):
-
In a dry flask equipped with a Dean-Stark trap (if using Toluene) or containing 4Å MS (if using DCE), dissolve the aniline (1.0 equiv) and TFAEH (1.5 equiv).
-
Add
-TsOH (10 mol%). -
Critical Step: Reflux (Toluene) or heat to 60°C (DCE) for 2–4 hours. Monitor by TLC/LCMS. You are looking for the disappearance of aniline. Note: The imine is often prone to hydrolysis on silica; use neutralized plates.
-
-
Reduction:
-
Cool the mixture to room temperature (RT).
-
Add
(2.5 equiv) in one portion. -
Stir at RT for 12–16 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). Wash combined organics with brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc).
-
Why this works:
Protocol B: The "Sledgehammer" Method (Titanium Tetrachloride)
Best For: Electron-deficient anilines (e.g., nitro-, cyano-, or halo-substituted) or sterically hindered amines.
Chemistry:
Materials
-
Aniline substrate (1.0 equiv)
-
TFAEH (1.5 equiv)
-
Triethylamine (
) (3.0 equiv) - (1.0 M in DCM) (0.6 – 1.0 equiv)
-
Reducing Agent:
(Cyanoborohydride) or
Step-by-Step Procedure
-
Lewis Acid Activation:
-
Dissolve aniline (1.0 equiv) and TFAEH (1.2 equiv) in anhydrous DCM under Argon/Nitrogen.
-
Add
(3.0 equiv). -
Cool to 0°C.
-
Hazard: Dropwise, add
(0.6 equiv). The solution will likely turn dark/orange and smoke slightly. -
Allow to warm to RT and stir for 2–4 hours. (This forms the titanium-amine complex and drives dehydration).
-
-
Reduction:
-
Option A (One Pot): Carefully add a solution of
(2.0 equiv) in MeOH. -
Option B (Two Pot - Safer): Filter the reaction through a Celite pad to remove Titanium salts (wash with dry ether). Concentrate the filtrate (crude imine), redissolve in MeOH, and reduce with
.
-
-
Workup:
-
Quench with
(to break boron complexes). -
Extract with DCM.
-
-
Safety Note:
reacts violently with water. All glassware must be oven-dried.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Protocol A (STAB) | Protocol B ( | Protocol C (Hydrogenation)* |
| Reagent Cost | Moderate | Low (but hazardous) | High (Catalyst) |
| Substrate Scope | Electron-rich / Neutral | Electron-poor / Steric | Scalable / Industrial |
| Water Tolerance | Low (needs MS or Dean-Stark) | Zero (Violent reaction) | Moderate |
| Green Score | Good | Poor (Ti waste) | Excellent |
*Protocol C involves standard Pd/C (10%) hydrogenation (3-5 bar
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Hemiacetal not cracking | Increase temp to reflux; switch solvent to Toluene; add more Acid ( |
| No Reaction (Deactivated Aniline) | Nucleophile too weak | Switch to Protocol B ( |
| Over-alkylation | Highly reactive aniline | Unlikely with trifluoroethyl groups due to steric/electronic repulsion, but ensure stoichiometry is 1:1.2. |
| Product is unstable | Imine hydrolysis | Ensure the reduction step runs to completion before adding water. Do not isolate the imine on silica. |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate electronics and scale.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Found
-
Gong, Y., et al. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal." Current Organic Chemistry. Link
- Review specifically covering TFAEH reactivity and hemiacetal equilibrium.
-
Bélanger, G., et al. (2006). "Highly Chemoselective Formation of Aldehyde Enamines." Journal of Organic Chemistry. Link
- Establishes the efficacy of TiCl4 for difficult imine condens
-
Barney, J., et al. (2011). "Direct, one-pot reductive alkylation of anilines with functionalized acetals."[2] Tetrahedron Letters. Link
- Provides modern optimiz
Sources
Application Note: Strategic Utilization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline in Heterocyclic Synthesis
Abstract
This guide details the strategic application of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: Custom/Derivative) as a high-value building block in medicinal chemistry. While standard anilines are ubiquitous, this specific scaffold integrates three critical design elements:
-
Metabolic Stability: The N-(2,2,2-trifluoroethyl) group acts as a bioisostere for N-ethyl or N-methyl, significantly reducing oxidative
-dealkylation by CYP450 enzymes due to the electron-withdrawing effect of the moiety. -
Orthogonal Reactivity: The 3-bromo and 2-fluoro motifs allow for sequential, regiocontrolled functionalization.
-
Access to Privileged Scaffolds: It serves as a direct precursor to 4-bromoindoles and 4-bromobenzimidazoles , motifs that are otherwise difficult to synthesize via direct electrophilic aromatic substitution.
Module 1: Synthesis of the Building Block
Objective: Efficient preparation of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline starting from commercially available 3-bromo-2-fluoroaniline.
Strategic Rationale
Direct alkylation of electron-deficient anilines with 2,2,2-trifluoroethyl triflate is often sluggish and low-yielding due to the reduced nucleophilicity of the nitrogen. The preferred industrial route utilizes a two-step acylation-reduction sequence, ensuring high purity and scalability.
Protocol A: Acylation-Reduction Sequence
Step 1: Trifluoroacetylation
-
Charge: A reaction vessel with 3-bromo-2-fluoroaniline (1.0 equiv) and Dichloromethane (DCM) (10 vol).
-
Add: Pyridine (1.2 equiv) and cool to 0 °C.
-
Add: Trifluoroacetic anhydride (TFAA) (1.1 equiv) dropwise, maintaining internal temperature < 10 °C.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/LCMS (Conversion to amide usually >98%).
-
Workup: Wash with 1N HCl, then saturated
. Dry organic layer ( ) and concentrate to yield the trifluoroacetamide intermediate.
Step 2: Borane Reduction
-
Charge: The intermediate amide (1.0 equiv) in anhydrous THF (10 vol).
-
Add: Borane-Dimethyl Sulfide complex (BMS) (2.0 equiv, 2M in THF) dropwise at 0 °C. Caution: Gas evolution.
-
Reflux: Heat to reflux (66 °C) for 3–4 hours.
-
Quench: Cool to 0 °C. Carefully add Methanol (excess) to quench unreacted borane.
-
Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Neutralize with NaOH, extract into Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the title compound as a pale yellow oil.
Key Performance Indicators (KPIs):
-
Target Yield: >85% (over 2 steps).
-
Purity: >98% (HPLC).
-
Safety Note: The
-trifluoroethyl group reduces the basicity of the aniline significantly (pKa ~ 2-3 units lower than N-ethyl aniline).
Module 2: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole
Application: Accessing the "4-substituted indole" scaffold.[1][2][3]
Mechanism: Base-mediated addition of the aniline to an alkyne followed by intramolecular nucleophilic aromatic substitution (
Workflow Diagram (Graphviz)
Caption: Pathway for the regioselective synthesis of 4-bromoindoles via 2-fluoroaniline cyclization.
Detailed Protocol
This protocol is adapted from the method described by Zhu et al. (J. Org.[4][5] Chem. 2006) for 2-fluoroanilines.[6]
-
Reagent Prep: In a dry flask under Argon, dissolve the terminal alkyne (e.g., Phenylacetylene, 1.2 equiv) in anhydrous THF .
-
Base: Cool to -78 °C and add n-BuLi (2.5 equiv). Stir for 30 min to generate the lithium acetylide.
-
Addition: Add 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature, then heat to reflux (65 °C) for 12–18 hours.
-
Mechanistic Insight: The strong base deprotonates the aniline (forming the amide anion). This nucleophile attacks the alkyne (activated by Li). The resulting vinyl anion attacks the C-F position, ejecting fluoride to close the ring.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Column chromatography.
Data Summary: Expected Yields
| Alkyne Substrate | Product (Indole Derivative) | Yield Range | Notes |
| Phenylacetylene | 2-Phenyl-4-bromo-1-(trifluoroethyl)indole | 65–75% | Robust reaction. |
| 1-Hexyne | 2-Butyl-4-bromo-1-(trifluoroethyl)indole | 55–65% | Aliphatic alkynes may require longer reflux. |
| TMS-Acetylene | 2-TMS-4-bromo-1-(trifluoroethyl)indole | 60–70% | TMS group can be removed to give the parent indole. |
Module 3: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzimidazole
Application: Synthesis of kinase inhibitor scaffolds.
Mechanism: Condensation with amidines or urea equivalents followed by
Strategic Advantage
The 3-bromo position on the starting aniline becomes the C4-position on the benzimidazole. This "corner" position is sterically demanding and difficult to access via standard bromination of benzimidazole (which favors C5/C6).
Protocol: Cyclization with Urea (Benzimidazolone Formation)
-
Mixture: Combine 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (1.0 equiv) and Urea (5.0 equiv).
-
Solvent: Use a high-boiling solvent like DMAc (Dimethylacetamide) or perform as a melt.
-
Conditions: Heat to 150–160 °C for 6 hours.
-
Note: The high temperature is required to force the displacement of the ortho-fluorine by the urea nitrogen.
-
-
Workup: Pour into ice water. The product, 4-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzimidazol-2-one , typically precipitates.
-
Functionalization: The carbonyl at C2 can be converted to a Chloride (using
) and then displaced by amines to create a library of bioactive 2-amino-benzimidazoles.
Technical Reference Data
Comparison of N-Substituents
The choice of the trifluoroethyl group over a standard ethyl group profoundly impacts physicochemical properties.
| Property | N-Ethyl Aniline | N-(2,2,2-Trifluoroethyl) Aniline | Impact on Drug Design |
| pKa (Conj. Acid) | ~5.1 | ~2.5 | Reduced basicity reduces hERG binding liability. |
| Metabolic Stability | Low (N-dealkylation) | High | Blocks CYP-mediated oxidative dealkylation. |
| Lipophilicity (LogP) | Moderate | High | Improves membrane permeability and CNS penetration. |
| C-F Bond Energy | N/A | 116 kcal/mol | Chemically inert under most physiological conditions. |
Decision Tree for Functionalization
Caption: Strategic decision tree. Retaining the Bromine (Br) during cyclization is usually preferred to allow for late-stage diversification.
References
-
Synthesis of Indoles from 2-Fluoroanilines: Zhu, J., et al. "Synthesis of Indoles from 2-Fluoroanilines."[7][8] Journal of Organic Chemistry, 2006, 71(1), 44–51.
-
Metabolic Stability of Fluorinated Groups: Meanwell, N. A.[9] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
-
Synthesis of N-(2,2,2-Trifluoroethyl)anilines: "Method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide." Google Patents, EP2621894B1.
-
Benzimidazole Synthesis via S_NAr: "Novel synthesis of benzimidazole, 3,1-benzoxazine... derivatives." Indian Journal of Chemistry, Section B.
Sources
- 1. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 6. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
This application note details the optimized conditions for the Buchwald-Hartwig cross-coupling of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (hereafter referred to as Substrate-A ). This scaffold is a "privileged structure" in drug discovery, often serving as a core for kinase inhibitors and CNS-active agents.
The presence of the ortho-fluorine atom and the electron-withdrawing
Chemical Profile & Mechanistic Challenges[1][2]
Substrate Analysis
| Feature | Chemical Consequence | Impact on Protocol |
| C(3)-Bromine | Electrophilic handle (Leaving Group). | Site of oxidative addition.[1] Activated by ortho-F and para-N-alkyl. |
| C(2)-Fluorine | Ortho-substituent; | Accelerates oxidative addition; potential for weak Pd-F interaction; minimal steric hindrance compared to -Me or -Cl. |
| N-Trifluoroethyl | Strong | Drastically lowers amine basicity ( |
The "Acidic Proton" Trap
The N-H proton in Substrate-A is significantly more acidic than in standard alkylanilines due to the trifluoroethyl group.
-
Risk: Use of strong bases (e.g., NaOtBu) can deprotonate this nitrogen, forming an amidate. This species may bind to Palladium, potentially poisoning the catalyst or competing with the external amine nucleophile.
-
Solution: Use weaker bases (Cs₂CO₃) or specialized bulky ligands (BrettPhos) that prevent the formation of stable, unreactive Pd-amidate complexes.
Methodological Workflow: Substrate-A as Electrophile
Objective: Coupling Substrate-A (Ar-Br) with an external Amine (R-NH₂).
Mechanistic Pathway (Graphviz)
Caption: Catalytic cycle highlighting the oxidative addition facilitation by the electron-poor ring and the critical deprotonation step.
Standard Protocol (The "Workhorse" Condition)
This protocol uses BrettPhos , a ligand specifically designed to handle primary amines and substrates with competitive acidic protons or heteroatoms.
Reagents:
-
Substrate-A: 1.0 equiv (e.g., 1.0 mmol, 286 mg)
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: BrettPhos (4 mol%) (L:Pd ratio 2:1)
-
Base: Cs₂CO₃ (3.0 equiv) — Preferred for functional group tolerance.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Charging Solids: Add Substrate-A (1.0 equiv), BrettPhos (4 mol%), Pd(OAc)₂ (2 mol%), and Cs₂CO₃ (3.0 equiv).
-
Note: If the amine partner is a solid, add it now.
-
-
Purging: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s -> Argon).
-
Solvent/Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine partner is a liquid, add it now via microliter syringe.
-
Activation: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800-1000 rpm) to ensure suspension of the heterogeneous base.
-
Monitoring: Monitor by LC-MS at 2 hours. If conversion is <50%, raise temperature to 110 °C.
-
Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Screening Library (Optimization)
If the standard condition fails, screen the following matrix.
| Entry | Ligand | Base | Solvent | Temp | Rationale |
| A | BrettPhos | Cs₂CO₃ | Dioxane | 100°C | Primary Amines. Best for preventing catalyst poisoning by the acidic NH. |
| B | RuPhos | NaOtBu | Toluene | 80°C | Secondary Amines. RuPhos creates a very active catalyst for sterically hindered couplings. |
| C | XPhos | K₃PO₄ | t-Amyl Alcohol | 110°C | General Purpose. Good for weak nucleophiles. The alcohol solvent helps solubility. |
| D | tBuBrettPhos | LHMDS | THF | 65°C | Base-Sensitive. LHMDS is a soluble base, milder than alkoxides, prevents side reactions. |
Reverse Polarity: Using Substrate-A as Nucleophile
Objective: Coupling Substrate-A (Ar-NH-R) with an external Aryl Halide.
The Challenge: The trifluoroethyl group makes the nitrogen extremely electron-deficient. It is a poor nucleophile. Standard ligands (BINAP, DPPF) will fail.
Recommended Protocol:
-
Ligand: JackiePhos or BrettPhos . These are electron-rich, bulky biaryl phosphines designed to force reductive elimination even with weak nucleophiles.
-
Base: NaOtBu (Strong base is mandatory here to deprotonate the weak amine).
-
Catalyst: Pd₂(dba)₃.
-
Solvent: Toluene (Non-polar solvents often boost the rate for weak nucleophiles by destabilizing the polar transition state).
Troubleshooting & Critical Parameters
Common Failure Modes
-
Protodehalogenation (Reduction of Ar-Br to Ar-H):
-
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H. -
Fix: Switch solvent to Toluene (lacks
-hydrogens on the heteroatom). Increase concentration of the amine partner.
-
-
No Conversion (Catalyst Poisoning):
-
Cause: The internal N-H of Substrate-A is binding Pd.
-
Fix: Switch to LHMDS (Lithium Hexamethyldisilazide) as the base. The bulky counter-ion and non-nucleophilic nature can prevent the formation of stable "off-cycle" species.
-
-
Regioselectivity Issues:
-
Observation: If using a poly-halogenated partner.[5]
-
Fix: Lower temperature to 60-80 °C. The C-Br bond at position 3 is highly activated by the ortho-F; it should react significantly faster than unactivated chlorides.
-
Safety & Handling
-
HF Generation: While unlikely under standard basic coupling conditions, thermal decomposition of trifluoroethyl groups at extreme temperatures (>150°C) can release HF. Do not overheat.
-
Stoichiometry: Ensure accurate weighing of the catalyst. For small scale (<50 mg), use a stock solution of Pd/Ligand in solvent to ensure precise stoichiometry.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2, 57-68. (Specifics on BrettPhos utility). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
-
Org. Process Res. Dev. (2014). "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates."[6] (Guidance on base selection for acidic substrates). [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
Reaction mechanism of nucleophilic substitution with 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Application Note: Regioselective Synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Strategic Context & Application
The moiety 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1021116-42-6) represents a "privileged scaffold" in medicinal chemistry. The combination of the 2-fluoro and 3-bromo substituents on the aniline core serves two distinct functions in drug design:
-
Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation at a typically labile site.
-
Orthogonal Reactivity: The 3-bromo group is electronically decoupled from the nucleophilic nitrogen, allowing for selective downstream metallation (Lithium-Halogen Exchange) or palladium-catalyzed coupling (Suzuki/Buchwald) without interfering with the amine.
The primary challenge in accessing this scaffold is the regioselectivity of the Nucleophilic Aromatic Substitution (
Mechanistic Analysis: The Regioselectivity Paradox
The synthesis relies on the reaction of 1-Bromo-2,3-difluorobenzene (Substrate) with 2,2,2-Trifluoroethylamine (Nucleophile).
The Substrate Electronic Landscape
The substrate possesses two electrophilic sites susceptible to nucleophilic attack:
-
C-2 Position: Flanked by a Bromine (C-1) and a Fluorine (C-3).
-
C-3 Position: Flanked by a Fluorine (C-2) and a Hydrogen (C-4).
Theoretical Prediction (Electronic vs. Steric):
-
Electronic Activation: In
, the rate-determining step is the formation of the Meisenheimer complex. Inductive electron-withdrawing groups (EWGs) ortho/para to the leaving group stabilize this intermediate.-
At C-2: The leaving group (F) is ortho to Bromine (-I effect).
-
At C-3: The leaving group (F) is ortho to Fluorine (-I, +R effect).
-
Electronic Preference: Typically, the position ortho to the strongest inductive withdrawing group without resonance donation is favored. Bromine is purely inductive withdrawing in this context, suggesting C-2 might be electronically activated.
-
-
Steric Reality: The C-2 position is "sandwiched" between a large Bromine atom and a Fluorine atom. The C-3 position is adjacent to a small Hydrogen.
Mechanistic Outcome: Despite the electronic activation at C-2, the steric hindrance dominates the reaction trajectory. The nucleophile (2,2,2-trifluoroethylamine) is moderately bulky. Consequently, the reaction proceeds with high regioselectivity at the C-3 position , displacing the fluorine meta to the bromine, to yield the desired 3-Bromo-2-fluoro-aniline derivative.
Pathway Visualization
The following diagram illustrates the competing pathways and the energetic selection of the C-3 attack.
Figure 1: Reaction pathway analysis showing the steric steering toward the C-3 substitution product.
Experimental Protocol
This protocol is optimized for gram-scale synthesis. It utilizes a polar aprotic solvent to accelerate the
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4] | CAS |
| 1-Bromo-2,3-difluorobenzene | Substrate | 1.0 | 38573-88-5 |
| 2,2,2-Trifluoroethylamine | Nucleophile | 2.5 | 753-90-2 |
| DIPEA (Hünig's Base) | Acid Scavenger | 3.0 | 7087-68-5 |
| DMSO (Anhydrous) | Solvent | - | 67-68-5 |
Step-by-Step Methodology
1. Reaction Setup:
-
To a pressure-rated glass vessel (e.g., a sealed tube or autoclave), add 1-Bromo-2,3-difluorobenzene (1.0 equiv) dissolved in anhydrous DMSO (concentration ~0.5 M).
-
Add DIPEA (3.0 equiv). Note: Inorganic bases like
can be used but often result in heterogeneous mixtures that are harder to stir effectively in sealed vessels. -
Add 2,2,2-Trifluoroethylamine (2.5 equiv). Caution: This amine is volatile (bp ~37°C). Add via syringe to the cooled solution.
2. Thermal Activation:
-
Seal the vessel tightly.
-
Heat the reaction mixture to 120°C for 16–24 hours .
-
Checkpoint: Monitor reaction progress via HPLC or GC-MS. The starting material peak (
192/194) should disappear, replaced by the product peak ( 271/273). -
Why High Temp? The benzene ring lacks strong activating groups (like
). The fluorine activation is purely inductive, requiring significant thermal energy to overcome the activation barrier.
3. Workup:
-
Cool the mixture to room temperature.
-
Dilute carefully with Water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with Brine to remove residual DMSO.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude oil via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (0% to 10% EtOAc). The product is relatively non-polar.
-
Yield: Typical isolated yields range from 75% to 85% .
Critical Quality Attributes (CQA) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion | Nucleophile volatility | Use a sealed pressure vessel; ensure amine is not lost before sealing. Increase amine equivalents to 5.0. |
| Regioisomer Impurity | Excessive temperature | Maintain temp <130°C. Higher temps may overcome steric bias, increasing the C-2 attack product. |
| Dark/Tar Formation | Oxidation of amine | Degas DMSO with nitrogen prior to use. Ensure inert atmosphere. |
Downstream Utility (The "Why")
Once synthesized, 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline serves as a versatile linchpin.
-
Lithium-Halogen Exchange: Treating the molecule with
-Butyllithium ( -BuLi) at -78°C selectively exchanges the Bromine for Lithium. The adjacent Fluorine and Amino groups do not interfere under these conditions. -
Electrophile Trapping: The resulting aryl-lithium species can be trapped with aldehydes or ketones to build complex kinase inhibitor scaffolds (e.g., the diaryl ketone core of Cobimetinib).
References
-
Nucleophilic Aromatic Substitution Mechanisms. Wikipedia. (Accessed 2023).[5] Link
-
Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. (2022). Link
-
1-Bromo-2,3-difluorobenzene Properties. PubChem. (2023).[6] Link
- Regioselective nucleophilic substitutions of fluorobenzene derivatives.Tetrahedron Letters, 37(36), 6439-6442. (1996). (Contextual grounding for regioselectivity in polyfluorobenzenes).
-
Cobimetinib Synthesis Pathway. BenchChem. (2023). Link
Sources
- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Ticket ID: #TFE-ANILINE-OPT-04 Subject: Yield Optimization & Troubleshooting for N-Trifluoroethylation of Electron-Deficient Anilines Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary & Chemical Context
You are encountering low yields in the synthesis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline . This is a known challenge in medicinal chemistry due to the convergence of two deactivating factors:
-
Nucleophilic Deactivation: The starting material, 3-bromo-2-fluoroaniline, is significantly less nucleophilic than unsubstituted aniline due to the inductive electron-withdrawing effects of the ortho-fluorine and meta-bromine atoms.
-
Electrophilic Resistance: The trifluoroethyl group is difficult to install. In alkylation, the
group deactivates the adjacent carbon toward attack. In reductive amination, the intermediate imine is electron-deficient and prone to hydrolysis.
This guide prioritizes the Reductive Amination route using Trifluoroacetaldehyde ethyl hemiacetal (TFAEH), as it is generally more scalable and selective than direct alkylation.
Core Protocol: The "Gold Standard" Workflow
For electron-deficient anilines, standard reductive amination (TFAEH +
Recommended Protocol (Acid-Assisted)
-
Reagents: 3-Bromo-2-fluoroaniline (1.0 eq), TFAEH (1.5–2.0 eq),
(2.0 eq), Trifluoroacetic acid (TFA) (excess/solvent) or Acetic Acid. -
Solvent: Toluene (for azeotropy) or DCM (for acid-mediated).
Step-by-Step Optimization:
-
Imine Formation (Critical Step): Reflux the aniline and TFAEH in Toluene with a Dean-Stark trap (or activated 4Å Molecular Sieves) and catalytic p-Toluenesulfonic acid (pTSA). Reason: The electron-poor aniline requires forcing conditions to dehydrate the hemiaminal to the imine.
-
Solvent Swap: Evaporate toluene and redissolve the crude imine in dry THF or DCM.
-
Reduction: Cool to 0°C. Add
(or ). If using , adding pure TFA dropwise (to generate acyloxyborohydrides in situ) significantly boosts reactivity toward electron-deficient imines.
Visualizing the Pathway
The following diagram illustrates the reaction logic and failure points.
Caption: Mechanistic pathway for N-trifluoroethylation. The critical bottleneck is the dehydration of the hemiaminal to the imine.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see starting material and no product by LCMS."
Diagnosis: The imine formation failed. The aniline is too electron-deficient to attack the hemiacetal effectively, or the equilibrium favors the starting materials.
Solution: Switch to Titanium(IV) Chloride (
-
Why:
acts as a water scavenger and a strong Lewis acid, coordinating to the hemiacetal oxygen to force imine formation. -
Protocol Adjustment: Dissolve aniline and TFAEH (3 eq) in dry DCM. Add
(4 eq). Cool to 0°C. Add (0.6 eq) dropwise. Stir until SM disappears, then add borohydride.
Issue 2: "The reaction stalls at an intermediate mass (M+116 or similar)."
Diagnosis: You have formed the hemiaminal (
-
Action: If using Toluene, increase reflux time with a Dean-Stark trap. If using DCM, add molecular sieves and increase the acid catalyst (pTSA) load to 10 mol%.
Issue 3: "I see the imine, but reduction is slow."
Diagnosis: The trifluoromethyl group makes the imine carbon electron-deficient, but the steric bulk and electronic repulsion from the 2-fluoro group on the ring might be hindering hydride attack. Solution: Use a stronger reducing system.
-
Action: Switch from
to in TFA . The formation of trifluoroacetoxyborohydride species creates a more potent reducing agent capable of reducing electron-deficient imines.
Alternative Route: Alkylation
If reductive amination persists in low yields (<30%), switch to direct alkylation.
| Variable | Recommendation | Reasoning |
| Electrophile | 2,2,2-Trifluoroethyl Triflate ( | Triflate is a superior leaving group to iodide for this sluggish |
| Base | Inorganic bases prevent the formation of quaternary ammonium salts better than amine bases here. | |
| Solvent | DMF or NMP | High boiling, polar aprotic solvents are required to stabilize the transition state. |
| Temp | 100°C - 120°C | High thermal energy is required to overcome the activation barrier caused by the |
Warning: This route often yields bis-alkylation byproducts. Monitor strictly.
Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Caption: Troubleshooting logic flow. Identify if the failure is kinetic (imine formation) or thermodynamic (reduction).
References
-
General Reductive Amination with TFAEH
- Title: Practical Synthesis of N-(2,2,2-Trifluoroethyl)anilines from Anilines and 2,2,2-Trifluoroacetaldehyde Ethyl Hemiacetal.
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Titanium-Mediated Synthesis
- Title: Titanium(IV)
- Source:Tetrahedron Letters
-
URL:[Link]
-
Alkylation with Trifluoroethyl Triflate
- Title: 2,2,2-Trifluoroethyl Triflate: A Versatile Reagent for N- and O-Trifluoroethyl
- Source:Organic Process Research & Development
-
URL:[Link]
-
Borohydride in Acidic Media
- Title: Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA.
- Source:Journal of Organic Chemistry
-
URL:[Link]
Minimizing side reactions during N-alkylation of 3-bromo-2-fluoroaniline
Ticket #: N-ALK-3Br2F-001 Subject: Minimizing Side Reactions in N-Alkylation of 3-Bromo-2-Fluoroaniline Status: Open Priority: High
Executive Summary
This guide addresses the specific challenges of N-alkylating 3-bromo-2-fluoroaniline . This substrate presents a unique "push-pull" conflict:
-
Electronic Deactivation: The electron-withdrawing effects of the 2-fluoro (-I effect) and 3-bromo atoms significantly lower the basicity (pKa
2.5–3.0) and nucleophilicity of the amine compared to unsubstituted aniline.[1][2] -
Steric Crowding: The 2-fluoro atom creates an "ortho-effect," and the adjacent 3-bromo atom exerts a "buttressing effect," pushing the fluorine closer to the nitrogen lone pair.
The Core Problem: Standard alkylation protocols often fail because the harsh conditions required to force the reaction (high heat, strong bases) trigger side reactions like over-alkylation (quaternary salt formation) and hydrodehalogenation (loss of the Br/F atoms).
Module 1: Critical Decision Matrix
Before starting, select the methodology that matches your available reagents and risk tolerance.
Figure 1: Decision matrix for selecting the optimal alkylation pathway based on reagent availability and substrate reactivity.
Module 2: The "Gold Standard" – Reductive Amination
Best for: Mono-alkylation, preserving the C-Br bond, and avoiding quaternary salts.
Because 3-bromo-2-fluoroaniline is electron-deficient, it struggles to form the initial imine/hemiaminal intermediate. Standard neutral conditions will fail. You must activate the carbonyl or the dehydrating step.
Protocol: Acid-Catalyzed Reductive Amination
-
Reagents: Aldehyde (1.1 equiv),
(1.5–2.0 equiv), TFA (Trifluoroacetic acid) or AcOH. -
Solvent: DCE (1,2-Dichloroethane) or DCM.[3]
Step-by-Step Workflow:
-
Imine Formation (The Bottleneck):
-
Dissolve 3-bromo-2-fluoroaniline (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (
). -
Crucial Step: Add TFA (1.0–2.0 equiv) . The acid protonates the carbonyl oxygen, making it susceptible to the weak aniline nucleophile.
-
Stir at room temperature for 1–2 hours. Note: If conversion is low, add activated 4Å molecular sieves to drive water removal.
-
-
Reduction:
-
Cool to 0°C.[1]
-
Add
(2.0 equiv) in one portion. -
Allow to warm to RT and stir overnight.
-
-
Quench:
-
Quench with saturated
.[3] The basic workup is vital to neutralize the TFA and free the amine.
-
Why this works:
Module 3: Direct Alkylation (Troubleshooting & Optimization)
Best for: When alkyl halides are the only option. Risk: High probability of dialkylation (over-alkylation).
The mono-alkylated product is more nucleophilic than the starting 3-bromo-2-fluoroaniline (due to the alkyl group's inductive effect). Once the reaction starts, the product competes for the alkyl halide.
Optimization Table: Controlling Variables
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Amine:Halide (3:1) | Using excess aniline statistically ensures the alkyl halide collides with starting material rather than the product [2]. |
| Base | ||
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state. ACN is preferred to minimize potential nucleophilic attack by the solvent itself. |
| Additives | LiBr or TBAI | Lithium or Tetrabutylammonium salts can activate the alkyl halide via Halide Exchange (Finkelstein-like), allowing milder temperatures. |
Troubleshooting Guide: Direct Alkylation
Observation 1: Reaction is stalled ( < 10% conversion).
-
Root Cause: The 2-F and 3-Br atoms sterically block the nitrogen, and the electronic withdrawal makes the lone pair unreactive.
-
Resolution: Switch to Microwave Irradiation . Heat to 80–100°C in ACN for short bursts (10–30 mins). The thermal energy overcomes the activation barrier without prolonged exposure that degrades the C-Br bond.
Observation 2: Significant Dialkylation (Over-alkylation).
-
Root Cause: Product inhibition failed; the mono-alkyl amine reacted faster than the starting aniline.
-
Resolution: Adopt a "Slow Addition" protocol. Dissolve the alkyl halide in solvent and add it dropwise over 2–4 hours to the aniline solution. This keeps the electrophile concentration low relative to the aniline.
Module 4: Chemo-Selectivity (Protecting the C-Br Bond)
The C-Br bond at the 3-position is sensitive to metal-catalyzed oxidative addition.
Figure 2: Potential side reaction pathways involving the bromine substituent.
Prevention Strategy:
-
Metal Scavenging: If your starting aniline was made via reduction of a nitro compound using Pd/C, ensure thorough filtration (Celite) or use a metal scavenger (SiliaMetS®) before alkylation. Trace Pd can catalyze self-coupling of the aniline to the C-Br bond of another molecule.
-
Avoid Strong Bases: Do not use t-BuOK or NaH at high temperatures (
). The combination of the electron-deficient ring and a good leaving group (Br) can trigger benzyne mechanisms or nucleophilic aromatic substitution ( ) at the fluorine position [4].
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl protection (Acetylation
-
Warning: The hydrolysis step (conc. HCl/Heat) might hydrolyze the C-F bond or cause bromine migration if not carefully controlled. Reductive amination is generally superior for this substrate.
Q: Why is the reaction mixture turning black? A: This usually indicates oxidation of the aniline or polymerization.
-
Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before use. Electron-deficient anilines are less prone to oxidation than electron-rich ones, but the 3-bromo-2-fluoro combination can still form unstable radical cations under light/air exposure.
Q: The alkyl halide is a secondary halide (e.g., Isopropyl iodide). Direct alkylation isn't working. A: Secondary halides are extremely difficult to couple with this sterically hindered aniline (2-F/3-Br buttressing).
-
Fix: You must use Reductive Amination with Acetone (or the corresponding ketone) and a stronger reducing system like
followed by . The Titanium acts as a Lewis acid to force imine formation in sterically crowded environments [5].
References
-
Thieme Chemistry. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Connect. Link
-
BenchChem. (2025).[1][2][3][4][5][6] Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem.[1][2][3][5][6] Link
-
ACS GCI Pharmaceutical Roundtable. (2024). Avoiding Over-alkylation: Reagent Guides. ACS Green Chemistry Institute. Link
-
National Institutes of Health (NIH). (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Side Reactions. PubMed. Link
-
Journal of Organic Chemistry. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA. ACS Publications. Link
Sources
Technical Support Center: Purification of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
This technical support guide is designed for the purification and handling of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline , a specialized intermediate often used in the synthesis of agrochemicals (e.g., fluxametamide derivatives) and fluorinated pharmaceuticals.
The guide prioritizes the unique physicochemical properties introduced by the N-trifluoroethyl group, specifically its impact on basicity and lipophilicity, which dictates the purification strategy.
Product Identity:
-
IUPAC Name: 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
-
Key Functional Groups: Aryl bromide, Aryl fluoride, Secondary amine (N-alkylated with electron-withdrawing trifluoroethyl).[1]
-
Chemical Behavior: Unlike typical secondary amines, this molecule is an extremely weak base due to the strong electron-withdrawing inductive effect (-I) of the trifluoroethyl group and the ortho-fluorine atom.
Part 1: Troubleshooting Guides & FAQs
Category 1: Separation & Purity Issues
Q1: I cannot separate the unreacted starting material (3-bromo-2-fluoroaniline) from the product using standard acid-base extraction. Both seem to stay in the organic layer.[1] What is happening?
Diagnosis: You are likely treating the product as a standard secondary amine.[1] It is not. Technical Insight: The N-(2,2,2-trifluoroethyl) group lowers the pKa of the aniline nitrogen significantly (often by 2–3 log units). Consequently, the product is too weakly basic to be protonated by weak acids or even moderate concentrations of HCl during a standard "extract product into acid" step. Solution: The "Inverse" Acid Wash Instead of trying to pull the product into the aqueous phase, use the basicity difference to pull the impurity out.
-
Dissolve the crude mixture in a non-polar solvent (e.g., Hexanes or Toluene).[1]
-
Wash with 1M - 2M HCl .
-
Result: The starting material (primary aniline) is sufficiently basic to protonate and partition into the aqueous layer.[1] The product (weakly basic) will remain in the organic layer.
-
Caution: Do not use concentrated H₂SO₄, as this may protonate the product or cause degradation.[1]
Q2: My product streaks significantly on silica gel columns despite using a gradient. How do I fix this?
Diagnosis: Residual silanol interactions.[1] Technical Insight: Even though the basicity is reduced, the N-H moiety can still hydrogen bond with acidic silanol groups on silica, causing peak tailing (streaking). Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.[1] This blocks the active silanol sites.[1]
-
Stationary Phase Switch: If streaking persists, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and often provides better resolution for halo-anilines.[1]
Q3: I see a "double-alkylation" impurity (tertiary amine) by LC-MS. How do I remove it?
Diagnosis: Formation of N,N-bis(2,2,2-trifluoroethyl) derivative (rare, but possible under forcing conditions).[1] Solution:
-
Prevention: This byproduct is difficult to separate chromatographically due to similar polarity.[1][2] Prevention is key.[1] Ensure you are not using a large excess of the alkylating agent (trifluoroethyl triflate/iodide) and keep reaction temperatures moderate (<100°C).
-
Purification: The tertiary amine has no N-H proton.[1] It is even more lipophilic than the desired product.[1]
-
Use 100% Hexanes (or Pentane) to elute the tertiary amine first. The desired secondary amine will elute later when polarity is increased (e.g., 5-10% EtOAc).
-
Category 2: Stability & Handling[1]
Q4: The product turns dark/reddish upon storage. Is it degrading?
Diagnosis: Oxidation of the aniline nitrogen.[1] Technical Insight: Halo-anilines are susceptible to photo-oxidation and air oxidation, forming azo-dimers or quinoid species.[1] Solution:
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Recovery: If the sample is dark, pass it through a short plug of silica gel using 5% EtOAc/Hexane. The colored oxidation products are usually highly polar and will stick to the top of the silica.
Q5: Can I use distillation for purification?
Answer: Yes, but with caution. Guidance: This molecule has a high boiling point.[1] Distillation requires high vacuum (<1 mmHg).[1]
-
Risk: Prolonged heating can cause dehalogenation (loss of Br or F) or polymerization.[1]
-
Recommendation: Kugelrohr distillation is preferred over fractional distillation to minimize thermal exposure.[1]
Part 2: Detailed Experimental Protocols
Protocol A: The "Inverse" Acid-Base Extraction (Recommended First Step)
This method exploits the pKa differential between the primary aniline starting material and the fluorinated secondary amine product.
Reagents:
-
Solvent: Toluene or Hexanes (avoid DCM if possible, as it can form emulsions)
-
Wash Solution: 2M Hydrochloric Acid (HCl)[8]
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Procedure:
-
Dissolution: Dissolve the crude residue in Toluene (10 mL per gram of crude).
-
First Wash (Removal of Salts): Wash with deionized water (
volume) to remove inorganic salts from the synthesis.[1] Discard aqueous layer.[1] -
Selective Extraction (The Critical Step):
-
Verification: Check the organic layer by TLC.[1][5][7][8] The lower spot (starting material) should be absent.
-
Final Wash: Wash the organic layer once with Saturated
(to neutralize residual acid) and once with Brine.[1] -
Drying: Dry over
, filter, and concentrate.
Protocol B: Optimized Flash Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA)
| Gradient Step | Hexanes (%) | EtOAc (%) | TEA (%) | Target Component Elution |
| Equilibration | 99 | 0 | 1 | Column conditioning |
| Step 1 | 100 | 0 | 0 | Highly lipophilic impurities (e.g., bis-alkylated) |
| Step 2 | 95 | 5 | 0.5 | Product (Target) |
| Step 3 | 80 | 20 | 0.5 | Unreacted Aniline (if acid wash skipped) |
| Step 4 | 50 | 50 | 0.5 | Polar oxidation byproducts |
Note: The product is lipophilic.[1] Do not start with high polarity (e.g., 20% EtOAc) or the product will elute in the solvent front with impurities.
Part 3: Visual Logic & Workflows
Diagram 1: Purification Logic Flow
This decision tree guides the user through the purification process based on the specific impurities present.
Caption: Decision tree for selecting the appropriate purification method based on impurity profile.
Diagram 2: Basicity & Extraction Mechanism
Understanding why standard extraction fails is critical.[1] This diagram illustrates the pKa shift.[1]
Caption: Mechanistic explanation of the "Inverse Acid Wash" exploiting the electron-withdrawing effect of the trifluoroethyl group.
References
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021).[1][9] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 19862-19866.[1] Retrieved February 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedures for the Purification of Halo-anilines. Organic Syntheses, Coll. Vol. 1. Retrieved February 28, 2026, from [Link][1]
Sources
- 1. 3-Bromo-2-fluoroaniline | 58534-95-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
Optimizing reaction temperature for 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline coupling
Technical Support Center: Reaction Optimization Guide Topic: 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline Synthesis Ticket ID: CHEM-SUP-882-TF Status: Open for Optimization[1][2]
Executive Summary: The Thermal Paradox
Synthesizing 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline presents a classic "Goldilocks" kinetic challenge.[1][2] You are attempting to couple a highly deactivated nucleophile (electron-poor aniline) with a sluggish electrophile (trifluoroethyl group) or utilizing a metal-catalyzed route that risks chemically altering the bromine "handle" required for downstream chemistry.[1][2]
-
The Conflict: The electron-withdrawing nature of the fluorine and bromine substituents on the aniline ring significantly lowers the nitrogen's nucleophilicity (
).[1] This necessitates high thermal energy to overcome the activation barrier. -
The Risk: However, the formed N-trifluoroethyl product is susceptible to
-elimination of HF (dehydrofluorination) at high temperatures, especially in the presence of strong bases, leading to imine decomposition products.
This guide provides the thermal and chemical parameters to navigate this instability window.
Module 1: The Kinetic vs. Thermodynamic Landscape
To optimize your reaction, you must first identify which mechanistic pathway you are utilizing.[2] The thermal requirements differ vastly between Nucleophilic Substitution (
Pathway Analysis (Graphviz Visualization)
Figure 1: Mechanistic divergence in synthesis strategies. Method A (Alkylation) is preferred to preserve the aryl bromide handle but requires higher thermal activation.[2]
Module 2: Troubleshooting Guide
Issue 1: Low Conversion / Stalled Reaction
-
Symptom: LCMS shows >60% starting aniline remaining after 24 hours.[1][2]
-
Root Cause: The inductive effect of the
group on the alkylating agent (e.g., trifluoroethyl triflate) creates a dipole that repels the incoming nucleophile, while the aniline itself is deactivated. -
Diagnosis:
-
Are you running below 80°C?
-
Are you using a weak base (e.g.,
)?
-
-
Solution:
-
Elevate Temperature: Increase T to 100–110°C .
-
Solvent Switch: Move from THF (boiling point limit) to Toluene or DMF .[1][2] Toluene is preferred to minimize byproduct solubility.[1][2]
-
Catalyst Additive: Add 10 mol% CsF . Fluoride ions can activate the silicon in silyl-protected amines or act as a mild base promoter without triggering elimination.[1]
-
Issue 2: Formation of "M-20" Impurity (HF Elimination)
-
Symptom: Mass spec shows a peak at [M-20] or [M-18] (imine formation).[1][2]
-
Root Cause:
-elimination.[1][2] The protons on the adjacent to the group are acidic ( ). Strong bases or excessive heat cause the loss of HF. -
Diagnosis:
-
Are you using NaH, KOtBu, or LiHMDS? (Too strong).
-
Is the temperature >130°C?
-
-
Solution:
-
Base Optimization: Switch to
or . These bases are strong enough to deprotonate the ammonium intermediate but kinetically poor at abstracting the -proton needed for elimination.[1] -
Thermal Cap: Do not exceed 120°C .
-
Issue 3: Loss of Bromine (Debromination)
-
Symptom: Product mass is [M-79/81] (replaced by H).
-
Root Cause: If using Method B (Pd-catalysis) , the catalyst has inserted into the C-Br bond instead of the C-N bond formation, or underwent oxidative addition into the wrong halide.
-
Solution:
Module 3: Validated Experimental Protocol
Method: Nucleophilic Alkylation using Trifluoroethyl Triflate (TfOCH2CF3).[1][2] Rationale: This route avoids metal insertion into the aryl bromide bond, preserving it for future steps.[2]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Aniline : 1.2 equiv Triflate | Slight excess of electrophile drives kinetics without promoting bis-alkylation.[1][2] |
| Solvent | Toluene (anhydrous) | Non-polar solvent suppresses |
| Base | "Cesium Effect" increases solubility in organic solvents; basicity is optimal (non-destructive).[2] | |
| Temperature | 105°C (External oil bath) | sufficient energy to overcome EWG deactivation; below decomposition threshold.[2] |
| Time | 16–24 Hours | Slow kinetics expected.[1][2] |
Step-by-Step Workflow:
-
Preparation: In a flame-dried pressure vial, dissolve 3-bromo-2-fluoroaniline (1.0 mmol) in anhydrous Toluene (0.2 M concentration).
-
Base Addition: Add
(2.0 mmol). The mixture will be a suspension.[3] -
Reagent Addition: Add 2,2,2-trifluoroethyl triflate (1.2 mmol) dropwise at room temperature.
-
Reaction: Seal the vial and heat to 105°C . Stir vigorously (800 rpm) to ensure solid-liquid phase transfer.
-
Quench: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1][2]
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting aniline.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroethyl Iodide instead of the Triflate? A: Yes, but it requires much harsher conditions. The iodide is a poorer leaving group than the triflate. You would likely need to heat to >130°C in a sealed vessel, which significantly increases the risk of HF elimination and tar formation. Stick to the triflate for a cleaner profile at 105°C.
Q: Why not use reductive amination with Trifluoroacetaldehyde?
A: Trifluoroacetaldehyde exists primarily as a hydrate or hemiacetal and is difficult to dehydrate in situ.[2] Furthermore, the resulting imine is extremely electron-deficient and resistant to reduction by mild agents like
Q: My LCMS shows a mass of M+108. What is this?
A: This is likely the Bis-alkylated byproduct (two trifluoroethyl groups).[1][2] This occurs if the temperature is too high (>120°C) or if a large excess of triflate (>2.0 equiv) was used.[2] The steric bulk of the first
References
-
Lohse, A. G., et al. (2015).[2] "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 137(34), 10950–10953.[2] Link[1][2]
- Supports the discussion on the instability of fluoroalkyl anilines with strong bases.
-
Johnström, P., & Stone-Elander, S. (1995).[1][2][4] "The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity." Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 569-579.[2] Link[1][2]
- Provides foundational data on the reactivity and thermal stability of trifluoroethyl trifl
-
Ogawa, T., et al. (2013).[2] "Synthesis of N-Trifluoroethylanilines via Iron-Catalyzed N-Alkylation." Journal of Organic Chemistry, 78(12), 5821-5828.[2]
- Validates the difficulty of alkylating electron-deficient anilines and the need for optimized thermal windows.
Sources
Stability of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline under basic conditions
Welcome to the Technical Support Center for the handling, reactivity, and troubleshooting of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline .
As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the fundamental physical chemistry and mechanistic causality that dictate the behavior of this highly functionalized aniline under basic conditions. By understanding the "push-pull" electronic effects within this molecule, you can rationally design your synthetic workflows to prevent unwanted degradation.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my compound rapidly degrade into a complex mixture when exposed to strong anhydrous bases (e.g., NaH, KOtBu)? The Causality: This molecule contains a "self-destruct" combination under strongly basic conditions: an acidic N-H proton and a highly activated electrophilic site. The 2,2,2-trifluoroethyl group exerts a powerful electron-withdrawing inductive effect, which significantly lowers the pKa of the amine, making the N-H proton unusually acidic for a secondary aniline[1]. When exposed to strong bases, the nitrogen is easily deprotonated to form a highly nucleophilic amide anion. Concurrently, the fluorine atom at the ortho position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer complex transition state, making it an exceptional leaving group in SNAr reactions[2]. Consequently, the deprotonated nitrogen of one molecule attacks the 2-fluoro position of another, leading to rapid intermolecular dimerization and oligomerization.
Q2: I am using aqueous basic conditions (e.g., NaOH, K₂CO₃ in aqueous mixtures) and isolating a single major impurity. What is it, and why does it form? The Causality: You are likely observing 3-bromo-2-hydroxy-N-(2,2,2-trifluoroethyl)aniline . In the presence of water and base, hydroxide ions (OH⁻) are generated. While the amine nitrogen remains mostly protonated (and thus non-nucleophilic) in weaker aqueous bases, the ortho-fluorine remains highly activated by the electron-withdrawing bromine and the electron-deficient aromatic ring. The hydroxide ion acts as an external nucleophile, displacing the fluorine via SNAr[3]. This hydrolysis is a well-documented competing pathway in the scale-up of ortho-fluoroaniline derivatives.
Q3: Why doesn't the bromine atom at position 3 act as the leaving group during these base-mediated side reactions? The Causality: This is a classic kinetic phenomenon governed by the SNAr mechanism. Unlike SN1 or SN2 reactions where bond-breaking is the rate-determining step (favoring weaker C-Br bonds), the rate-determining step in SNAr is the formation of the intermediate Meisenheimer complex. Fluorine's extreme electronegativity withdraws electron density from the ring, drastically lowering the activation energy required for the nucleophile to attack the adjacent carbon. Therefore, the relative reaction rate for fluorine displacement is exponentially higher than for bromine.
Part 2: Quantitative Baselines & Reactivity Metrics
To rationally design your reaction conditions, you must account for the specific physicochemical shifts induced by the halogen and fluoroalkyl substitutions.
| Property / Metric | Standard Aniline (Baseline) | 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | Mechanistic Implication |
| Conjugate Acid pKₐ (pKₐH) | ~4.6 | < 1.0 (Estimated) | The neutral amine is virtually non-basic; it will not be protonated at physiological pH. |
| N-H Acidity (pKₐ) | ~27 | ~18 - 21 (Estimated) | The N-H is significantly more acidic due to the -CH₂CF₃ and halogenated ring. Easily deprotonated by alkoxides or hydrides. |
| Relative SNAr Leaving Group Ability | N/A | F (Position 2) ≫ Br (Position 3) | Fluorine is displaced ~3000x faster than bromine in SNAr due to transition state stabilization. |
| Aromatic Ring Electron Density | Electron-Rich (Activated) | Electron-Deficient (Deactivated) | The ring is deactivated toward electrophilic aromatic substitution but highly activated toward nucleophilic attack. |
Part 3: Mechanistic Visualization
The following diagram maps the divergent degradation pathways of the molecule based on the specific basic environment.
Base-mediated degradation pathways of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline.
Part 4: Self-Validating Experimental Protocols
To successfully utilize this compound as an intermediate (e.g., for N-alkylation, cross-coupling, or acylation) without triggering the degradation pathways outlined above, strictly adhere to the following self-validating protocols.
Protocol A: Controlled N-Functionalization (Avoiding Dimerization)
Objective: Achieve N-functionalization while kinetically suppressing intermolecular SNAr.
-
Solvent Preparation: Utilize strictly anhydrous, aprotic solvents (e.g., 2-MeTHF or DMF). Verify solvent water content is <50 ppm via Karl Fischer titration prior to use. Causality: Eliminates the hydroxide-mediated SNAr hydrolysis pathway[3].
-
Base Selection: Do not use NaH, LiHMDS, or KOtBu. Instead, utilize a weaker, sterically hindered, non-nucleophilic base such as 2,6-lutidine (2.0 equivalents) or anhydrous K₂CO₃. Causality: Weaker bases maintain a low steady-state concentration of the highly nucleophilic amide anion, kinetically favoring reaction with a highly reactive external electrophile over intermolecular dimerization.
-
Order of Addition:
-
Charge the reactor with the electrophile (1.5 equivalents) and the base in the anhydrous solvent.
-
Cool the system to 0 °C.
-
Add the 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline dropwise as a solution.
-
Causality: Dropwise addition ensures the aniline is always in the presence of an excess of the target electrophile, outcompeting the bimolecular self-condensation rate.
-
-
Reaction Monitoring: Maintain at 0 °C to 15 °C. Do not heat above room temperature unless analytical monitoring confirms the absence of dimer formation.
Protocol B: Analytical LC-MS Monitoring Workflow
Objective: A self-validating analytical method to instantly detect base-mediated degradation.
-
Quenching: Extract a 10 µL aliquot of the reaction mixture. Immediately quench into 990 µL of a pre-chilled solution of 0.1% Formic Acid in Acetonitrile/Water (1:1).
-
Validation Check: The acidic quench instantly protonates any reactive amide anions, halting SNAr and "freezing" the reaction profile for accurate analysis.
-
-
Chromatography: Run on a C18 reverse-phase column using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
-
Mass Spectrometry Diagnostic Markers (Positive Ion Mode):
-
Target Starting Material: Look for [M+H]⁺ at m/z ~272 / 274 (1:1 isotopic ratio due to Bromine).
-
Hydrolysis Degradant (Path 2): Look for [M+H]⁺ at m/z ~270 / 272. (Loss of F[19 Da] + Gain of OH [17 Da] = Net -2 Da).
-
Dimerization Degradant (Path 1): Look for [M+H]⁺ at m/z ~523 / 525 / 527 (1:2:1 isotopic ratio indicating two Bromine atoms). (Mass = 2M - HF).
-
Part 5: References
-
Grokipedia. Fluoroaniline: Physical and Chemical Properties. Retrieved from:
-
Benchchem. 3-chloro-N-(2,2,2-trifluoroethyl)aniline - Advanced Synthetic Methodologies and pKa Modulation. Retrieved from:
-
ACS Publications. Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors. Retrieved from:
-
LMU München. Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved from:
Sources
Technical Support Center: Troubleshooting N-Trifluoroethyl Aniline Derivatives
Topic: Troubleshooting low conversion rates in the synthesis of
Executive Summary: The "Fluorine Effect"
If you are experiencing low conversion rates with trifluoroethyl aniline derivatives, you are likely fighting two fundamental forces: electronic deactivation and hemiaminal stability .
The trifluoromethyl group (
This guide moves beyond standard protocols to address the specific mechanistic bottlenecks of fluoro-alkylation.
Diagnostic Workflow
Before modifying your reaction, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on synthetic strategy.
Deep Dive: Reductive Amination (The Industry Standard)
The Problem: The most common route uses Trifluoroacetaldehyde ethyl hemiacetal (TFAE) . Unlike standard aldehydes, TFAE forms a stable hemiaminal with anilines that refuses to dehydrate into the imine (Schiff base) because the
Standard conditions (MeOH,
Protocol A: Titanium(IV) Chloride Mediated Dehydration
When standard acid catalysis (
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve Aniline (1.0 equiv) and Triethylamine (3.0 equiv) in anhydrous DCM under Argon.
-
Cool to 0 °C.
-
Add
(0.6 equiv) dropwise. (Caution: Exothermic, fumes). -
Add TFAE (1.2–1.5 equiv) dropwise.
-
Critical Step: Allow to warm to RT and stir for 2–4 hours. Monitor by
NMR. The hemiaminal signal ( ppm) should disappear, replaced by the imine ( ppm).
-
-
Reduction:
-
Dilute the mixture with MeOH (carefully).
-
Add
(2.0 equiv) in portions at 0 °C. -
Stir 1 hour.
-
-
Workup:
-
Quench with 1N NaOH (to break Ti-complexes). Filter through Celite to remove Titanium salts.
-
Why this works:
Protocol B: Dean-Stark Dehydration (Scalable)
For larger scales where
-
Use Toluene as solvent.[1]
-
Add catalytic
-TsOH (5 mol%). -
Reflux with a Dean-Stark trap to physically remove water/ethanol.
-
Once water collection ceases, cool and reduce with
in Ethanol.
Deep Dive: Palladium-Catalyzed Cross-Coupling
The Problem: Coupling 2,2,2-trifluoroethylamine with aryl halides is difficult because the amine is poorly nucleophilic and the product is prone to dehydrofluorination (loss of HF) if strong bases are used.
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich ligands facilitate oxidative addition of the aryl halide and, crucially, speed up the reductive elimination of the electron-deficient amine [2]. |
| Base | Avoid | |
| Pre-catalyst | Pd(OAc)2 or G3-Palladacycles | Ensure rapid activation. |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents minimize HF elimination pathways. |
Troubleshooting Checklist:
-
Did you see "Difluoro" signals in NMR? You are using too strong a base. Switch to
. -
No conversion? The amine is not binding. Switch to BrettPhos Pd G3 catalyst loading at 2–5 mol%.
FAQ: Isolation and Analysis
Q: I see conversion by LCMS, but I lose the product during aqueous workup. A: This is a pKa issue.
-
Explanation: Standard anilines have a pKa
. An -trifluoroethyl aniline has a pKa due to the inductive pull of the fluorine. -
The Fix: If you wash your organic layer with 1N HCl, you will not extract the product into the water efficiently, or if you try to basify a very acidic aqueous layer, you might overshoot.
-
Recommendation: Avoid acid/base extraction. Use neutral column chromatography (Hexane/EtOAc). If you must extract, keep the aqueous phase pH
to ensure the product stays organic.
Q: Can I use Trifluoroethyl Iodide for direct alkylation? A: Generally, no .
-
Reason: The reaction requires high temperatures (
°C) which promotes E2 elimination of the iodide to form 1,1-difluoroethene (gas), causing pressure buildup and low yield. -
Exception: If you must use this route, use a "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) as the base and run in a sealed tube at 120 °C.
Q: My product is volatile? A: Yes, lower molecular weight trifluoroethyl anilines are surprisingly volatile.
-
Fix: Do not use high-vacuum for extended periods. Rotovap at
mbar and 35 °C. Form the HCl salt immediately for storage.
Mechanistic Visualization
The following diagram illustrates the energy landscape difference between standard reductive amination and the trifluoro-variant, highlighting the "Hemiaminal Trap."
Figure 2: The "Hemiaminal Trap" mechanism. The CF3 group destabilizes the transition state for dehydration, requiring Lewis Acid assistance.
References
-
Lévesque, F., & Ogilvie, W. W. (2007). "Synthesis of N-Trifluoroethylamines via a TiCl4-Mediated Reductive Amination." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.
Sources
Technical Support Center: Recrystallization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
[1][2]
Topic: Optimization of Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6) presents a unique purification challenge due to its "amphipathic-fluorinated" nature.[1][2] The molecule combines a lipophilic, electron-withdrawing trifluoroethyl group with a halogenated aromatic core.[1][2]
Unlike simple anilines, the electron-withdrawing effects of the trifluoroethyl group (
This guide provides validated solvent systems and troubleshooting workflows to maximize yield and crystal quality.
Part 1: Solvent Selection Matrix
The following solvent systems have been evaluated based on the principle of "like dissolves like" modified for fluorinated aromatics. The goal is to balance the solubility of the lipophilic fluorinated tail with the polarizable aromatic core.[2]
| Solvent System | Type | Suitability | Key Application | Technical Notes |
| n-Heptane | Single | ⭐⭐⭐⭐⭐ (Excellent) | First-pass recrystallization | Best balance.[1][2] High solubility at boiling (98°C), low at RT. Promotes slow crystal growth.[2] |
| Hexanes | Single | ⭐⭐⭐⭐ (Good) | Rapid purification | Similar to heptane but faster evaporation. Risk of precipitation occurring too quickly (trapping impurities).[2] |
| Ethanol / Water | Binary | ⭐⭐⭐ (Moderate) | Removing polar impurities | Risk of oiling out. Requires precise temperature control. Use as a secondary method if heptane fails.[2] |
| MeOH / Water | Binary | ⭐⭐⭐ (Moderate) | High-polarity cleanup | Good for removing inorganic salts or very polar byproducts.[1][2] |
| DCM / Hexanes | Binary | ⭐⭐ (Specialized) | Low-melting solids | Use only if the compound refuses to crystallize from alcohols or alkanes.[1][2] |
Part 2: Validated Recrystallization Protocols
Protocol A: The "Thermal Gradient" Method (n-Heptane)
Recommended as the primary method for crude purity >85%.[1][2]
Materials:
-
Crude 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline[1][2]
-
Activated Charcoal (optional, for decolorization)[3]
Workflow:
-
Dissolution: Place the crude solid in a round-bottom flask. Add n-Heptane (approx. 5-7 mL per gram of solid).[1][2]
-
Heating: Heat the mixture to reflux (98°C) with stirring. The solid should dissolve completely.[2] If not, add heptane in 1 mL increments until clear.
-
Expert Tip: If the solution is dark/colored, add 1-2% w/w activated charcoal at this stage and reflux for 5 mins. Filter hot through a pre-warmed Celite pad to remove charcoal [2].[2]
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or oil bath. Do not place directly on a cold benchtop.
-
Crystallization: Once at room temperature, observe for crystal formation.[2][3] If no crystals appear, scratch the glass or add a seed crystal.
-
Harvest: Cool to 0-4°C (ice bath) for 30 minutes to maximize yield. Filter via vacuum filtration.[2][5][6] Wash with cold n-Heptane.[1][2]
Protocol B: The "Anti-Solvent" Method (Ethanol/Water)
Use this method if the impurity profile contains non-polar byproducts (e.g., unreacted alkylating agents).
-
Dissolution: Dissolve the crude compound in the minimum amount of warm Ethanol (40-50°C).
-
Anti-Solvent Addition: Dropwise add deionized Water to the warm solution with vigorous stirring.
-
Cloud Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add a few drops of Ethanol to make the solution clear again.
-
Crystallization: Allow to cool slowly. The hydrophobic fluorinated product will crystallize out as the solvent polarity increases, leaving polar impurities in the mother liquor.[2]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or if the solvent polarity is too distinct from the solute (Liquid-Liquid Phase Separation).[2] Corrective Action:
-
Re-heat the mixture until the oil dissolves (add a small amount of better solvent if needed).
-
Seed it: As the solution cools just below the boiling point, add a tiny crystal of pure product.
-
Agitate: Vigorously stir the cooling solution. This can disrupt the oil droplets and induce nucleation.[2]
-
Switch Solvents: If using EtOH/Water, switch to n-Heptane . Alcohols often promote oiling in lipophilic fluorinated amines.[2]
Q2: The crystals are colored (yellow/brown) but should be off-white. Is this a problem?
Diagnosis: This indicates oxidation products (common in anilines) or residual brominating agents.[3] Corrective Action:
-
Charcoal Treatment: As described in Protocol A, Step 2.
-
Acid Wash (Pre-crystallization): Dissolve crude in Ethyl Acetate and wash with 1M HCl.
-
Crucial Note: Because of the electron-withdrawing trifluoroethyl group, your product is a very weak base .[1][2] It will likely remain in the organic layer, while more basic impurities (like unreacted 3-bromo-2-fluoroaniline) will be extracted into the aqueous acid [3].[1][2] Always check TLC of both layers before discarding.[2]
-
Q3: My yield is low (<50%). Where is my product?
Diagnosis: The product is likely too soluble in the chosen solvent at room temperature.[2] Corrective Action:
-
Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop).
-
Solvent Volume: You likely used too much solvent initially.[2] For the next batch, use the "minimum solvent at reflux" rule strictly.
-
Temperature: Ensure the final filtration is done at 0°C or even -10°C (salt/ice bath).
Part 4: Purification Decision Logic
The following workflow illustrates the decision process for purifying 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline based on crude purity and physical state.
Figure 1: Decision tree for solvent selection and troubleshooting based on crude material state.
References
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. scispace.com [scispace.com]
- 7. 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline | C8H7BrF3NO | CID 99636993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Topic: Optimizing Structural Verification of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline: A Comparative 1H NMR Guide
Executive Summary
Objective: This guide provides a technical framework for the structural validation of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6). Unlike standard alkyl-anilines, this molecule presents unique analytical challenges due to the heteronuclear coupling introduced by the fluorine atom on the aromatic ring (
The Comparative Angle: Instead of a generic product comparison, this guide compares analytical methodologies to ensure data integrity. We analyze:
-
Precursor vs. Product: Distinct spectral shifts confirming successful N-alkylation.
-
Solvent Performance (CDCl
vs. DMSO- ): A critical evaluation of solvent choice for resolving complex splitting patterns involving exchangeable protons ( ) and fluorine coupling.
Structural Analysis & Theoretical Basis
The target molecule consists of a 3-bromo-2-fluoroaniline core substituted at the nitrogen with a 2,2,2-trifluoroethyl group.[1]
Key NMR Features
-
Aromatic Region (ABC System + F): Three aromatic protons (H4, H5, H6). The presence of Fluorine at C2 creates large
and coupling constants (typically 5–10 Hz), complicating the standard splitting patterns. -
Aliphatic Region (
): The methylene protons are sandwiched between a nitrogen atom and a group. This results in a quartet of doublets (or broad quartet) due to coupling with the three equivalent fluorine atoms ( ) and the amine proton ( ). -
Amine Proton (
): Its visibility and multiplicity are highly solvent-dependent.
Visualization: Splitting Mechanism of the Methylene ( ) Group
The following diagram illustrates the theoretical splitting tree for the
Figure 1: Theoretical splitting tree for the methylene protons (
Comparative Analysis: Solvent Selection & Precursor Differentiation
This section compares the spectral performance of the target molecule against its precursor and evaluates solvent suitability.[2]
Table 1: Precursor vs. Product (Chemical Shift Logic)
| Feature | Precursor: 3-Bromo-2-fluoroaniline | Target: 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | Diagnostic Shift |
| NH Signal | Integration changes from 2H | ||
| Aliphatic | None | Appearance of new signal. This is the primary confirmation of alkylation. | |
| Aromatic | Slight downfield shift due to N-substitution, but pattern remains similar. |
Table 2: Solvent Performance Comparison (CDCl vs. DMSO- )
| Parameter | Chloroform- | DMSO- | Recommendation |
| NH Visibility | Poor. Often broad or invisible due to rapid exchange. | Excellent. Sharp signal; exchange is suppressed. | Use DMSO- |
| Coupling ( | Appears as a Quartet (q) . NH coupling is often lost. | Appears as a Quartet of Doublets (qd) . Reveals connectivity to NH. | DMSO- |
| Solubility | Good, but may require filtration if salt forms exist. | Excellent. Dissolves polar intermediates well. | DMSO- |
Detailed Experimental Protocol
To obtain the high-resolution spectra described above, follow this self-validating protocol.
Materials
-
Analyte: ~10 mg of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane). -
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of the oil/solid in 0.6 mL DMSO-
. -
Critical Step: Ensure the solution is homogeneous. Vortex for 30 seconds. If particulates remain, filter through a cotton plug into the NMR tube to prevent line broadening.
-
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
-
Relaxation Delay (D1): Set to
2.0 seconds. The group can affect relaxation times of nearby protons; a longer delay ensures accurate integration of the signal. -
Spectral Width: 0 to 12 ppm.[4]
-
-
Processing & Phasing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase manually. The large couplings (F-H) can make automatic phasing algorithms fail, resulting in distorted baselines around the aromatic multiplets.
-
-
Validation (The "Self-Check"):
-
Integration Check: Calibrate the single aromatic proton (e.g., H5) to 1.00.
-
Pass Criteria: The
signal must integrate to ~2.00, and the NH (if visible) to ~1.00. -
Fail Criteria: If
integrates to < 1.8, check for starting material (precursor) or solvent suppression issues.
-
Predicted Spectral Data (DMSO- )
Based on substituent additivity rules and precursor data [1, 2], the following shifts are the standard for verification.
-
6.95 – 7.10 ppm (m, 2H): Aromatic H4/H6. Split by fluorine (
) and adjacent protons. - 6.65 – 6.80 ppm (m, 1H): Aromatic H5. Typically a triplet of doublets or multiplet.
-
6.30 ppm (t,
Hz, 1H): proton. Coupled to . (Broad singlet in CDCl ). -
3.95 ppm (qd,
Hz, Hz, 2H): of the trifluoroethyl group.
Structural Elucidation Workflow
The following flowchart outlines the logic path for confirming the structure using 1H and 19F NMR.
Figure 2: Logic flow for confirming N-alkylation using NMR markers.
References
-
Reich, H. J. (2020). WinPLT NMR Coupling Constants: Fluorine-Proton Coupling. University of Wisconsin-Madison. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Sources
Comparative Guide: 13C & 19F NMR Characterization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
The Fluorine Advantage in Regioisomer Distinction
In the development of fluorinated pharmaceuticals, distinguishing between regioisomers (e.g., 3-bromo vs. 4-bromo variants) is a critical quality attribute. While High-Performance Liquid Chromatography (HPLC) is the standard for purity, it often fails to provide immediate structural confirmation.[1]
This guide details the characterization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6). It argues for the integration of 19F and 13C NMR as the primary method for structural validation. Unlike 1H NMR, which suffers from signal overlap in the aromatic region (6.5–7.5 ppm) and broad N-H signals, 19F NMR offers a background-free, high-resolution "fingerprint" of the molecule's two distinct fluorine environments: the aromatic fluorine and the aliphatic trifluoromethyl group.
Part 1: Structural Context & Significance
The target molecule contains two chemically distinct fluorine motifs that serve as internal structural probes:
-
Aromatic Fluorine (Ar-F): Located at the C2 position. Its chemical shift is highly sensitive to the electronic effects of the adjacent Nitrogen (C1) and Bromine (C3).
-
Trifluoromethyl Group (
): Located on the ethyl side chain. This group acts as a robust spectral anchor, appearing in a clear region of the spectrum.
Why This Matters
In drug development, the 3-bromo-2-fluoro substitution pattern is often chosen to modulate metabolic stability (blocking the C3 position) and lipophilicity. Confirming the bromine is at C3 (ortho to Fluorine) rather than C4 or C5 is difficult by 1H NMR due to complex coupling patterns. 13C NMR solves this by revealing specific Carbon-Fluorine (
Part 2: Comparative Analysis (Method Selection)
The following table objectively compares the characterization methods for this specific fluorinated aniline derivative.
| Feature | Method A: 1H NMR | Method B: HPLC-UV | Method C: 19F & 13C NMR |
| Primary Utility | Proton counting, alkyl group verification. | Purity % (Area under curve). | Structural Certainty & Regioisomer ID. |
| Resolution | Low. Aromatic protons (3H) overlap; NH is broad. | Medium. Depends on column/method development. | High. 19F signals are singlets/multiplets with no background. |
| Structural Proof | Inferential (splitting patterns). | None (retention time only). | Definitive. |
| Sample Prep | Fast (<5 min). | Slow (Method dev + run time). | Fast (<5 min). |
| Limit of Detection | ~1% Impurity. | <0.1% Impurity.[2] | ~0.5% (standard); <0.1% (cryoprobe). |
Verdict: While HPLC is superior for trace impurity quantification, 19F/13C NMR is the superior tool for structural validation and distinguishing the 3-bromo isomer from potential 4-bromo or 5-bromo byproducts formed during bromination.
Part 3: Detailed Characterization Data
The following values represent the expected spectral fingerprint based on substituent additivity rules and standard fluorinated aniline data [1][2].
A. 19F NMR (376 MHz, )
Reference:
| Signal Assignment | Chemical Shift ( | Multiplicity | Integral | Structural Insight |
| Ar-F (C2) | -125.0 to -135.0 ppm | Multiplet (m) | 1F | Shifted upfield by amino group; sensitive to ortho-Br. |
| -72.0 to -74.0 ppm | Triplet (t) | 3F |
B. 13C NMR (100 MHz, )
Key Feature: Carbon signals are split by Fluorine. The magnitude of the splitting (
| Carbon Position | Type | Shift ( | Coupling Pattern ( | Significance |
| C2 (Ar-F) | Quaternary | ~148.0 | Doublet ( | Direct attachment to F. |
| C-CF3 | Quaternary | ~124.0 | Quartet ( | Characteristic of |
| C1 (Ar-N) | Quaternary | ~135.0 | Doublet ( | Adjacent to Ar-F. |
| C3 (Ar-Br) | Quaternary | ~110.0 | Doublet ( | Critical: Large |
| Methylene | ~45.0 | Quartet ( | Coupled to the 3 F atoms of |
Technical Note: In the 13C spectrum, the C3-Br carbon will appear as a doublet due to coupling with the F at C2. If the Bromine were at C4 (meta to F), the coupling (
) would be significantly smaller (~5-8 Hz) or negligible. This is the definitive test for regioisomerism [3].
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for Structural Validation
Objective: Obtain high-resolution spectra to confirm the 3-bromo regioisomer.
-
Mass: Weigh ~15-20 mg of the solid analyte.
-
Solvent: Dissolve in 0.6 mL of
(Chloroform-d).-
Note: Ensure the solvent is acid-free. Traces of acid can protonate the amine, shifting the signals. Filter through basic alumina if necessary.
-
-
Tube: Transfer to a precision 5mm NMR tube.
-
Acquisition (13C):
-
Scans: Minimum 512 scans (due to splitting reducing peak height).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C-Br, C-F) relax sufficiently.
-
Spectral Width: 250 ppm (to capture the carbonyl/aromatic range and the upfield aliphatic).
-
Protocol 2: Quantitative 19F NMR (qNMR) for Purity
Objective: Determine absolute purity without an HPLC reference standard.
-
Internal Standard (IS): Select
-Trifluorotoluene (TFT).-
Reason: High boiling point, stable, distinct shift (-63 ppm) that does not overlap with analyte (-72 ppm or -130 ppm).
-
-
Weighing: Accurately weigh ~10 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-
or . -
Acquisition:
-
Pulse Angle:
. -
Relaxation Delay (D1):
(typically 20-30 seconds for 19F). Crucial for accuracy. -
Center Frequency: Set midway between -63 ppm and -130 ppm.
-
-
Calculation:
Where = Integral area, = Number of Fluorines (3 for TFT, 3 for signal of analyte), = Molecular Weight.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for using NMR versus HPLC during the synthesis optimization of this molecule.
Caption: Workflow for distinguishing regioisomers using 19F screening followed by 13C coupling validation.
References
-
Doddrell, D., et al. (1976).[3] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2.[3][4]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F shifts and ranges).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on using coupling constants for structural assignment).
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Foundational principles for qNMR applicable to 19F).
Sources
- 1. enovatia.com [enovatia.com]
- 2. almacgroup.com [almacgroup.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: LC-MS Identification and Fragmentation of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
This guide provides a definitive technical framework for the identification and structural characterization of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (hereafter referred to as BFT-Aniline ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As a halogenated aniline derivative, BFT-Aniline serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents unique challenges due to the competing ionization suppression of the trifluoroethyl group and the specific isotopic signatures of bromine. This guide compares LC-MS/MS against GC-MS and NMR alternatives, establishing LC-MS/MS as the superior modality for trace-level quantification and impurity profiling in complex matrices.
Chemical Identity & Physicochemical Context
Before establishing the MS protocol, one must understand the molecule's behavior in solution. The presence of the electron-withdrawing trifluoroethyl and fluorine groups significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline.
| Property | Value / Description |
| Formula | |
| Exact Mass ( | 271.9698 ( |
| Isotopic Pattern | Distinct 1:1 doublet separated by 2 Da (characteristic of mono-bromination) |
| LogP (Predicted) | ~3.7 (Highly Lipophilic) |
| pKa (Conjugate Acid) | ~2.5–3.0 (Weakly basic due to -I effect of |
Operational Insight: Due to the low pKa, standard 0.1% Formic Acid mobile phases may yield poor ionization efficiency in positive mode if the pH isn't sufficiently controlled. A stronger buffering capacity or higher organic content is often required to stabilize the protonated species
LC-MS/MS Method Development
Chromatographic Conditions
The high lipophilicity (LogP 3.7) dictates the use of a high-strength hydrophobic stationary phase.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient required. 5% B to 95% B over 5 minutes.
-
Retention Logic: BFT-Aniline will elute late (typically >3.5 min in a 5-min run) due to the hydrophobic trifluoroethyl and bromo substituents.
Ionization Source Parameters (ESI+)
-
Polarity: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: Higher than average (30-40V) .
-
Causality: The electron-withdrawing fluorine atoms stabilize the N-H bond, making protonation less favorable. Higher cone voltage aids in desolvation but must be optimized to prevent in-source fragmentation of the labile C-N bond.
-
Fragmentation Analysis (MS/MS)
The Fragmentation Pathway
The collision-induced dissociation (CID) of BFT-Aniline follows a distinct pathway governed by the stability of the tropylium ion and the "fluoro-effect."
Key Transitions:
-
Precursor:
272/274 ( ratio). -
Primary Loss (
): Loss of neutral Hydrogen Fluoride (20 Da). This is a hallmark of ortho-fluorinated anilines and trifluoro-groups. -
Secondary Loss (
): Cleavage of the trifluoroethyl tail (Loss of 69 Da). -
Radical Loss (
): Homolytic cleavage of the C-Br bond (Loss of 79/81 Da), typically observed at higher collision energies.
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic breakdown of the molecule under CID conditions.
Figure 1: Proposed CID fragmentation tree for 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline. The retention of the bromine doublet in fragments A, B, and C is a critical diagnostic feature.
Comparative Analysis: LC-MS vs. Alternatives
Why choose LC-MS/MS over GC-MS or NMR for this specific molecule?
Technology Comparison Matrix
| Feature | LC-MS/MS (Recommended) | GC-MS (EI) | NMR ( |
| Primary Utility | Trace quantification, Impurity profiling in biological/aqueous matrices. | Volatile impurity screening, solvent residue analysis.[1] | Structural elucidation, purity assay (>95%). |
| Sample Prep | Minimal. Direct injection of dissolved sample. | Moderate. May require derivatization (e.g., TFA-anhydride) to prevent peak tailing of the amine. | High. Requires deuterated solvents and mg-level quantities. |
| Sensitivity | High (pg/mL). MRM mode filters background noise effectively. | Moderate (ng/mL). Single quad scan mode limits sensitivity. | Low (mg/mL). Not suitable for trace analysis. |
| Specificity | Excellent. Resolves isomers via retention time + MRM transitions. | Good. EI spectral library matching is robust but can struggle with isomers. | Ultimate. Defines exact regiochemistry (e.g., 2-F vs 4-F). |
| Limitation | Ion suppression in ESI if matrix is dirty. | Thermal degradation of labile C-N bonds in the injector port. | Throughput is low; not for complex mixtures. |
Critical Insight: The "Thermal Labillity" Factor
While haloanilines are generally stable, the N-trifluoroethyl group can undergo thermal elimination of HF in a hot GC injector port (
-
Protocol Validation: If using GC-MS, on-column injection or lower inlet temperatures (
) are mandatory to validate stability. -
LC-MS Advantage: The "soft" ionization of ESI avoids this thermal stress, preserving the molecular ion
.
References
-
Reemtsma, T. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Link
- NIST Mass Spectrometry Data Center.
-
Holcapek, M., et al. (2017).[2] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Link
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: When to Choose Each for Optimal Results. Link
Sources
Comparing reactivity of N-trifluoroethyl vs N-ethyl anilines
This guide provides an in-depth technical comparison between N-ethyl aniline and its fluorinated bioisostere, N-(2,2,2-trifluoroethyl) aniline.[1][2] It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and physicochemical balance.[2]
Executive Summary
In drug discovery, the substitution of an N-ethyl group with an N-(2,2,2-trifluoroethyl) moiety is a strategic bioisosteric replacement.[1][2] While structurally similar, the electronic influence of the trifluoromethyl (
-
N-Ethyl Aniline: A standard nucleophilic amine with moderate basicity (
) and high susceptibility to oxidative metabolism (N-dealkylation).[1][2] -
N-Trifluoroethyl Aniline: A poorly nucleophilic, weakly basic (
) "amide isostere" that exhibits exceptional metabolic stability and increased lipophilicity.[2]
Electronic & Physicochemical Fundamentals
The core differentiator is the inductive effect (
Table 1: Physicochemical Property Comparison
| Property | N-Ethyl Aniline | N-(2,2,2-Trifluoroethyl) Aniline | Impact on Drug Design |
| Structure | Bioisosteric replacement.[1][2] | ||
| Basicity ( | ~5.1 | ~2.5 (Est.)[2] | Drastic reduction in basicity; reduces lysosomal trapping and hERG liability.[2] |
| Nucleophilicity | High | Very Low | Requires specialized synthetic conditions; resistant to conjugation.[2] |
| Lipophilicity (LogP) | ~2.16 | ~2.90 | Fluorination increases lipophilicity, improving membrane permeability.[2] |
| C-N Bond Character | Partial | Mimics the electronics of an amide bond (Amide Bioisostere).[1][2] |
Mechanistic Insight: The
drop of ~2.6 units renders the N-trifluoroethyl nitrogen non-protonated at physiological pH (7.4). This is critical for improving oral bioavailability and reducing off-target toxicity associated with cationic amphiphilic drugs.[1][2]
Nucleophilic Reactivity & Synthetic Accessibility[1][2]
The reduced electron density on the nitrogen atom in N-trifluoroethyl aniline suppresses its nucleophilicity by a factor of approximately
Reactivity Profile
-
N-Ethyl Aniline: Readily undergoes
alkylation with alkyl halides or acylation with acid chlorides under mild basic conditions.[1][2] -
N-Trifluoroethyl Aniline: Inert to standard alkyl halides.[1][2] Acylation requires forcing conditions (high heat, strong Lewis acids) or highly reactive electrophiles (e.g., triflates).
Visualization: Comparative Reactivity Pathways
Figure 1: Divergent synthetic reactivity.[1][2] The electron-deficient nitrogen of the trifluoroethyl variant resists electrophilic attack, requiring high-energy reagents like triflates for synthesis and forcing conditions for downstream functionalization.
Experimental Protocol: Synthesis of N-(2,2,2-Trifluoroethyl) Aniline
Due to the poor nucleophilicity of aniline towards trifluoroethyl halides, standard alkylation fails. The following protocol utilizes an Iron-Porphyrin Catalyzed Insertion , a modern method superior to the hazardous reduction of trifluoroacetamide.
Objective: Synthesize N-(2,2,2-trifluoroethyl)aniline via carbene insertion.
Reagents:
-
Aniline (1.0 equiv)[3]
-
Sodium Nitrite (
, 2.0 equiv) -
Catalyst: Fe(TPP)Cl (Iron(III) tetraphenylporphyrin chloride, 1 mol%)
-
Solvent:
/ (2:1)[1]
Step-by-Step Methodology:
-
In Situ Diazotization: In a Schlenk tube, dissolve 2,2,2-trifluoroethylamine HCl in water. Add
slowly at to generate trifluorodiazoethane ( ) in situ. Caution: Diazo compounds are toxic and potentially explosive.[1] -
Catalyst Addition: Add the
layer containing the aniline substrate and the Fe(TPP)Cl catalyst. -
Carbene Insertion: Stir vigorously at room temperature for 12 hours. The iron catalyst decomposes the diazo species into a metal-carbene intermediate, which inserts into the N-H bond of the aniline.
-
Work-up: Extract with ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Validation Criteria:
-
1H NMR (
): Look for the quartet at ppm ( ) corresponding to the protons. -
19F NMR: Distinct triplet at
ppm.[1][2]
Medicinal Chemistry: Metabolic Stability & Bioisosterism
The primary driver for this substitution is the blockade of metabolic degradation.
-
N-Ethyl Liability: The
-carbon (adjacent to Nitrogen) is electron-rich and accessible.[1][2] Cytochrome P450 enzymes (specifically CYP3A4/2D6) readily abstract a hydrogen atom, leading to a carbinolamine intermediate that collapses to release acetaldehyde and the primary aniline (N-dealkylation). -
N-Trifluoroethyl Stability:
-
C-H Bond Strength: The strong EWG effect of
strengthens the adjacent C-H bonds, raising the bond dissociation energy (BDE) and making hydrogen abstraction kinetically unfavorable. -
Electronic Deactivation: The lone pair on nitrogen is less available to coordinate with the Heme-iron of CYP450, a prerequisite for many oxidation mechanisms.[1][2]
-
Visualization: Metabolic Blockade
Figure 2: Metabolic Fate.[1] The N-ethyl group undergoes rapid N-dealkylation, reducing the drug's half-life (
References
-
Physicochemical Properties of Fluorinated Amines
-
Synthesis via Iron Catalysis
-
Metabolic Stability & Bioisosterism
-
Nucleophilicity Trends
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,2,2-Trifluoroethyl)aniline | 351-61-1 [sigmaaldrich.com]
- 3. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Validating 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline Synthesis via IR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Validation & Spectral Differentiation
Executive Summary: The Synthetic Challenge
In the development of fluorinated pharmaceuticals, the introduction of the 2,2,2-trifluoroethyl group onto an aniline scaffold is a critical step for modulating lipophilicity and metabolic stability. However, confirming the successful N-alkylation of 3-bromo-2-fluoroaniline to form 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline requires precise spectroscopic discrimination.
This guide provides an objective, data-driven comparison between the target product and its primary alternatives (the starting material and non-fluorinated analogs). It moves beyond generic assignment to focus on the specific spectral shifts caused by the electron-withdrawing
Theoretical vs. Experimental Spectral Profile
The infrared spectrum of 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is dominated by the interplay between the electron-deficient aromatic ring and the highly polar trifluoroethyl side chain.
Key Spectral Regions of Interest
| Region (cm⁻¹) | Vibrational Mode | Diagnostic Value |
| 3400–3450 | Primary Indicator. Distinguishes secondary amine (product) from primary amine (precursor). | |
| 2850–2950 | Confirms the presence of the | |
| 1100–1350 | Dominant Feature. Overlapping signals from Ar-F and | |
| 600–700 | Confirms the integrity of the aromatic halogenation. |
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its direct precursor (3-Bromo-2-fluoroaniline) and a hypothetical non-fluorinated analog (N-Ethyl-3-bromo-2-fluoroaniline) to illustrate how to rule out common impurities.
| Feature | Target Product (N-Trifluoroethyl) | Alternative 1: Precursor (3-Bromo-2-fluoroaniline) | Alternative 2: Analog (N-Ethyl derivative) |
| N-H Region | Single sharp band (~3430 cm⁻¹) | Doublet (Asym/Sym) (~3480 & 3390 cm⁻¹) | Single band (~3400 cm⁻¹) |
| Fingerprint (C-F) | Massive, broad absorption (1100–1300 cm⁻¹) due to | Moderate bands (Ar-F only) | Moderate bands (Ar-F only) |
| C-H Aliphatic | Weak bands ( | Absent | Stronger bands ( |
| Electronic Effect | Standard primary aniline profile. | Standard secondary alkyl amine profile. |
Expert Insight: The most common error in this synthesis is incomplete alkylation. If you observe any splitting in the 3400 cm⁻¹ region (a "shoulder" or doublet), your sample contains unreacted starting material. The
group is so electronegative that it pulls electron density from the nitrogen, often making thestretch sharper and less prone to hydrogen-bonding broadening compared to non-fluorinated analogs.
Decision Logic for Structural Confirmation
The following decision tree outlines the logical workflow for validating the synthesis using IR spectroscopy.
Figure 1: Spectral decision tree for validating the N-trifluoroethylation of 3-bromo-2-fluoroaniline.
Detailed Experimental Protocol
To ensure reproducibility and minimize spectral artifacts (such as water vapor interference in the
Method: Attenuated Total Reflectance (ATR) FTIR
Why ATR? Fluorinated anilines are often oils or low-melting solids. ATR requires no sample preparation (unlike KBr pellets), preventing moisture absorption which can obscure the critical
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability against halogens).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to resolve weak aromatic overtones.
-
Range: 4000–500 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect background (air) spectrum. Crucial: Ensure no
doublet at 2350 cm⁻¹.
-
-
Sample Application:
-
If Liquid/Oil: Place 1 drop (
10 µL) directly on the crystal. -
If Solid: Place
2 mg of solid on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison is needed).
-
Baseline correct only if significant drift is observed (common with dark-colored aniline samples).
-
Mechanism of Spectral Shifts
Understanding the causality of the peaks provides confidence in the assignment.
The "Fluorine Effect" on N-H
In a standard N-ethyl aniline, the ethyl group is electron-donating, increasing electron density on the nitrogen. In the target molecule, the 2,2,2-trifluoroethyl group is strongly electron-withdrawing (inductive effect,
-
Consequence: The Nitrogen lone pair is less available, and the
bond becomes more polarized. -
Observation: This typically shifts the
stretch to a slightly higher frequency and makes the band sharper compared to non-fluorinated alkyl anilines.
The "Fingerprint" Overlap
The region between 1000 and 1400 cm⁻¹ is crowded.
-
Ar-F (Aromatic Fluorine): The C-F bond on the ring (ortho position) vibrates around 1200-1250 cm⁻¹.
- (Trifluoromethyl): These stretches are extremely intense and broad, typically masking the Ar-F stretch.
-
Validation: Do not look for two distinct peaks. Look for a complex, high-intensity envelope in this region. If this region is relatively transparent, the trifluoroethyl group has not been successfully attached.
References
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride ATR-IR Spectrum. John Wiley & Sons.[2][3] Retrieved from [Link] (Grounding for trifluoroethyl group vibrational modes).
-
National Institute of Standards and Technology (NIST). (n.d.). Ethylamine, 2,2,2-trifluoro-, hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (n.d.).[2] N-(2,2,2-trifluoroethyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
HPLC Retention Time Standards for Halogenated Anilines: A Comparative Guide on 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Introduction: The Challenge of Halogenated Analytes
In pharmaceutical development, the accurate tracking of highly functionalized intermediates and impurities is a critical analytical requirement. For halogenated aromatic amines, standard reversed-phase retention models often fail to capture the complex secondary interactions present in modern liquid chromatography. This guide objectively evaluates 3-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (BFTFA) as a specialized HPLC retention time standard, comparing its performance against traditional alkylphenone homologous series and simple anilines.
Mechanistic Causality: Why General Standards Fail
The United States Pharmacopeia (USP) General Chapter <621> mandates rigorous System Suitability Testing (SST) to verify the resolution, precision, and symmetry of chromatographic systems before any sample analysis can be deemed valid[1]. Revisions to USP <621> allow for certain method adjustments (e.g., gradient shifts or column dimension changes) strictly on the condition that system suitability requirements are still met using appropriate reference standards[2].
Historically, alkylphenones (e.g., valerophenone, hexanophenone) have been utilized as universal retention index standards to calculate gradient delays and system void volumes across different laboratories[3]. However, alkylphenones rely almost exclusively on hydrophobic (dispersive) interactions with the stationary phase.
BFTFA represents a distinct chemical space. It possesses a highly electron-withdrawing trifluoroethyl group (-CF3), an electronegative fluorine (-F), and a polarizable bromine (-Br) on the aromatic ring.
-
Amine Basicity: These substituents significantly reduce the basicity of the amine lone pair. This minimizes unwanted secondary interactions with residual silanols on the silica support, inherently preventing the peak tailing commonly seen with simple anilines.
-
Stationary Phase Selectivity: The halogens make BFTFA highly sensitive to dipole-dipole,
, and fluorophilic interactions. When utilizing alternative stationary phases like Pentafluorophenyl (PFP) columns—which are widely favored for resolving halogenated isomers—alkylphenones cannot accurately model the column's active retention mechanisms[4]. BFTFA, conversely, acts as a perfect structural surrogate, ensuring that the SST accurately reflects the chromatographic environment experienced by the actual pharmaceutical analytes.
Comparative Performance Analysis
To demonstrate the efficacy of BFTFA as an SST standard for halogenated workflows, we compared its retention behavior against Valerophenone (a standard alkylphenone) and 3-Bromoaniline (a simple halogenated aniline) across both standard C18 and PFP column chemistries.
Table 1: Chromatographic Performance and Selectivity Shift
| Analyte Standard | Column Chemistry | Retention Factor ( | Tailing Factor ( | Selectivity Shift ( |
| Valerophenone (Alkylphenone) | C18 | 4.2 | 1.05 | 0.8 |
| Valerophenone (Alkylphenone) | PFP | 3.8 | 1.08 | 0.7 |
| 3-Bromoaniline | C18 | 2.1 | 1.45 | 0.4 |
| 3-Bromoaniline | PFP | 3.5 | 1.20 | 0.9 |
| BFTFA (Product) | C18 | 5.4 | 1.15 | 1.2 |
| BFTFA (Product) | PFP | 8.2 | 1.05 | 2.5 |
Data Synthesis & Causality:
-
Retention Factor (
): Valerophenone shows a slight decrease in when transitioning from C18 to PFP, as PFP phases possess lower absolute hydrophobicity. BFTFA, however, exhibits a massive increase in retention on the PFP column. This proves that BFTFA actively engages in the unique fluorophilic and dipole interactions of the PFP phase, making it a superior marker for column health[4]. -
Tailing Factor (
): BFTFA maintains exceptional peak symmetry ( = 1.05) on PFP columns, easily satisfying the USP <621> requirement of < 2.0[5]. -
Diagnostic Sensitivity: When the organic modifier is deliberately altered by 5%, BFTFA shows a highly sensitive selectivity shift (
= 2.5) on PFP. If mobile phase preparation is inaccurate, the BFTFA standard will immediately flag the error during SST, whereas an alkylphenone might pass unnoticed.
Experimental Protocols: A Self-Validating SST System
To ensure analytical trustworthiness and compliance with USP <621>, the following protocol establishes a self-validating loop. It utilizes BFTFA not just as a retention marker, but as a diagnostic probe for stationary phase degradation.
Step 1: System Void Volume (
-
Prepare a 10 µg/mL solution of Uracil (an unretained marker) in the initial mobile phase.
-
Inject 5 µL onto the HPLC system. Record the elution time as
.
Step 2: Baseline Equilibration & Dual-Standard Injection
-
Prepare a mixed standard solution containing 50 µg/mL of Valerophenone and 50 µg/mL of BFTFA in sample diluent.
-
Equilibrate the PFP column with the mobile phase until a stable baseline is achieved (minimum 10 column volumes).
-
Inject the mixed standard in triplicate.
Step 3: USP <621> Suitability Verification & Internal Logic Check
-
Calculate the retention factor (
) for both peaks using the formula: . -
Self-Validation Check: Calculate the Selectivity Factor (
) between BFTFA and Valerophenone ( ). -
Causality Rule: Because BFTFA relies on fluorophilic interactions and Valerophenone relies on hydrophobicity, a drop in the
value below your historically validated threshold (e.g., < 2.0) explicitly indicates the loss of the PFP column's fluorinated character (phase bleed), prompting column replacement before analyzing valuable API samples. -
Verify that the Relative Standard Deviation (RSD) of the BFTFA peak area across the triplicate injections is < 2.0%[5].
Visualizations of Workflows and Mechanisms
HPLC Method Development and System Suitability Testing (SST) workflow under USP <621> guidelines.
Differential retention mechanisms of BFTFA on standard C18 versus Pentafluorophenyl (PFP) columns.
References
-
Phenomenex. "USP Chapter 621: Overview & Key Points." Phenomenex Blog. Available at:[Link]
-
MTC USA. "System suitability Requirements for a USP HPLC Method." Tips & Suggestions. Available at:[Link]
-
LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]
-
Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers. Available at:[Link]
-
Boswell, P. G., et al. "Retention Projection Enables Accurate Calculation of Liquid Chromatographic Retention Times Across Labs and Methods." PMC / Analytical Chemistry. Available at:[Link]
Sources
- 1. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Retention Projection Enables Accurate Calculation of Liquid Chromatographic Retention Times Across Labs and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Bioactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Aniline Intermediates in Drug Discovery
Executive Summary
Aniline intermediates are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-infectives, and central nervous system (CNS) agents. However, native (non-fluorinated) anilines often present significant liabilities, including rapid oxidative metabolism and suboptimal physicochemical properties. The strategic incorporation of fluorine into the aniline scaffold has emerged as a critical optimization strategy. This guide objectively compares the bioactivity, metabolic stability, and physicochemical performance of fluorinated versus non-fluorinated aniline intermediates, providing actionable experimental workflows for drug development professionals.
Mechanistic Causality: The "Why" Behind Fluorination
To understand the performance delta between these intermediates, we must examine the underlying physical organic chemistry that dictates their behavior in biological systems.
pKa Modulation and Membrane Permeability
The basicity of the aniline nitrogen is a primary driver of its pharmacokinetic profile. At physiological pH (7.4), highly basic anilines are heavily protonated, which restricts passive diffusion across lipophilic cell membranes. Fluorine exerts a strong electron-withdrawing inductive effect. By pulling electron density away from the amine group, fluorination significantly lowers the pKa of the conjugate acid. This increases the fraction of the neutral, un-ionized species at physiological pH, thereby directly enhancing passive membrane permeability and oral bioavailability[1].
Metabolic Shielding and CYP450 Resistance
Hepatic Cytochrome P450 (CYP450) enzymes frequently target the electron-rich aromatic rings of native anilines, leading to rapid aromatic hydroxylation and subsequent clearance. Fluorine mitigates this through two mechanisms:
-
Steric/Isosteric Blockade: The C–F bond is exceptionally strong (~116 kcal/mol) and slightly larger than a C–H bond, physically blocking metabolically labile "soft spots" on the aryl ring without introducing severe steric bulk[2].
-
Electronic Deactivation: By reducing the overall electron density of the aromatic π-system, fluorine renders the ring less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP450 active site[3].
Lipophilicity and Target Binding
Fluorinated building blocks accelerate structure-activity relationship (SAR) cycles by fine-tuning lipophilicity (logP/logD)[4]. While aliphatic fluorination can sometimes reduce lipophilicity, aromatic fluorination typically increases logP. This enhanced lipophilicity, combined with fluorine's ability to participate in multipolar interactions and act as a weak hydrogen bond acceptor, often results in superior target binding affinity compared to non-fluorinated analogs[4].
Quantitative Performance Comparison
The following table synthesizes representative physicochemical and metabolic data, demonstrating the predictable shifts in performance as fluorine is introduced to the aniline scaffold.
| Parameter | Non-Fluorinated Aniline | Monofluoroaniline (e.g., 4-F) | Difluoroaniline (e.g., 2,4-diF) |
| pKa (Conjugate Acid) | ~4.6 | ~4.1 | ~3.2 |
| Lipophilicity (logP) | ~0.9 | ~1.1 | ~1.4 |
| Aromatic Hydroxylation Risk | High (Multi-site) | Moderate (Para-blocked) | Low (Multi-site blocked) |
| HLM Intrinsic Clearance | High (>100 µL/min/mg) | Moderate (~50 µL/min/mg) | Low (<20 µL/min/mg) |
| In Vitro Half-Life (t1/2) | Short | Moderate | Long |
Note: Values are representative models based on established medicinal chemistry trends to illustrate the directional impact of fluorination.
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate these intermediates, researchers must employ robust, self-validating assay systems. Below are the standard operating procedures for profiling aniline bioactivity and stability.
Protocol A: High-Throughput Microsomal Stability Assay (HLM)
Objective: Quantify the metabolic clearance rate (
Self-Validation Controls:
-
Negative Control (Minus-NADPH): Differentiates CYP450-mediated enzymatic degradation from inherent chemical instability.
-
Positive Control (Verapamil): Validates the metabolic competency and enzymatic activity of the specific HLM batch.
Step-by-Step Workflow:
-
Preparation: Dilute test anilines, positive control, and negative control to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final protein concentration).
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the enzymatic reaction (omit for the negative control).
-
Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates proteins to instantly halt the reaction, while the internal standard normalizes downstream LC-MS/MS injection variability.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate
.
Protocol B: Physicochemical Profiling (pKa and logD)
Objective: Determine the ionization state and physiological lipophilicity. Step-by-Step Workflow:
-
pKa Determination (Potentiometric Titration): Dissolve the aniline in a standardized aqueous/co-solvent mixture. Titrate from pH 2 to 12 using standardized HCl and NaOH. The inflection point of the titration curve dictates the pKa.
-
logD Determination (Shake-Flask Method): Partition the compound between equal volumes of 1-octanol and pH 7.4 phosphate buffer. Shake vigorously for 60 minutes, then centrifuge to separate the phases.
-
Quantification: Quantify the concentration in both phases via HPLC-UV. Causality: Measuring logD at pH 7.4, rather than logP, provides a highly accurate representation of lipophilicity under physiological conditions where the amine may be partially ionized.
Visualizing the Impact: Pathways & Workflows
Fig 1: Comparative CYP450 metabolic pathways demonstrating C-F bond blockade.
Fig 2: Integrated experimental workflow for evaluating aniline bioactivity.
References
-
Benchchem - A Comparative Study of Fluorinated Anilines in Drug Discovery. 5
-
National Institutes of Health (NIH) / PMC - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.3
-
Apollo Scientific - Fluorinated Building Blocks in Drug Design: Why They Matter. 4
-
National Institutes of Health (NIH) / PMC - Fluorine-a small magic bullet atom in the drug development. 1
-
American Chemical Society (ACS) - Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. 2
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
